5-phenylisoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWHEPWBIADPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6455-31-8 | |
| Record name | 5-phenyl-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Phenylisoxazol-3-amine: Chemical Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-phenylisoxazol-3-amine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it details established synthetic protocols, explores its reactivity as a versatile synthon, and highlights its significant applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
This compound, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, has garnered considerable attention in the scientific community. Its unique structural motif, which combines a phenyl ring with an amino-functionalized isoxazole core, imparts a range of desirable properties for applications in drug discovery and materials science. The isoxazole ring is a well-established pharmacophore, present in numerous approved drugs, and is recognized for its metabolic stability and ability to participate in various biological interactions. The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse compound libraries. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its effective utilization in research and development.
Chemical Structure and Properties
The fundamental structure of this compound consists of a phenyl group attached to the 5-position of an isoxazole ring, with an amino group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 4369-55-5 | [1][2] |
| Alternate CAS Number | 6455-31-8 | [3] |
| Melting Point | 110-114 °C | [2] |
| Boiling Point | 379.3 ± 30.0 °C (Predicted) | [2] |
| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Yellow solid | [4] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| LogP | 1.9238 | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the isoxazole ring proton, and the amine protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The isoxazole ring proton, being in a heteroaromatic system, would appear as a singlet at a characteristic downfield shift. The amine protons (NH₂) are expected to appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The isoxazole ring carbons would show characteristic shifts, with the carbon bearing the amino group and the carbon attached to the phenyl group having distinct chemical shifts from the other isoxazole carbon.
FT-IR Spectroscopy
The infrared spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching of the isoxazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-N stretching.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be observed at m/z = 160. Fragmentation would likely involve the loss of small neutral molecules and characteristic cleavages of the isoxazole ring and the phenyl substituent.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate, and several methods for its preparation have been reported. Its reactivity is primarily centered around the amino group, which can undergo a variety of chemical transformations.
Synthetic Protocols
One of the most common methods for the synthesis of this compound involves the condensation of benzoylacetonitrile with hydroxylamine.[2] A general procedure is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: To a solution of 15% aqueous sodium hydroxide (100 mL), add benzoylacetonitrile (100 mmol).
-
Step 2: To this mixture, add hydroxylamine (200 mmol).
-
Step 3: Heat the reaction mixture to reflux for 14 hours.
-
Step 4: After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Step 5: The crude product is then recrystallized from isopropanol to yield pure this compound.
An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, which proceeds with high regioselectivity to afford 5-aminoisoxazoles.[6]
Caption: General workflow for the synthesis of this compound.
Reactivity
The amino group of this compound is a key site for its chemical transformations, allowing for the synthesis of a wide array of derivatives.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for introducing diverse substituents and modulating the biological activity of the molecule.
-
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents, leading to secondary and tertiary amines.
-
Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can be converted to a variety of other functional groups.
Caption: Key reactions of the amino group in this compound.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.
-
Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[7]
-
Antiviral Activity: Novel (5-oxazolyl)phenyl amine derivatives have demonstrated significant antiviral activity against hepatitis C virus (HCV) and coxsackie viruses.[8]
-
Analgesic Agents: Certain derivatives of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine have been synthesized and evaluated for their analgesic properties.[9]
-
Anticancer Activity: The isoxazole nucleus is a component of many anticancer agents, and derivatives of this compound are actively being explored for their potential in oncology. For instance, 5-phenylthiazol-2-amine derivatives, which share structural similarities, have been developed as inhibitors of PI4KIIIβ with antitumor activity.[10]
-
Antimicrobial and Antifungal Activity: The isoxazole ring system is found in various antifungal and antibacterial drugs, and newly synthesized derivatives of this compound are often screened for such activities.[11][12]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
-
Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid Measures:
-
If swallowed: Rinse mouth and seek medical attention.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a highly versatile and valuable heterocyclic compound with a well-established role in organic synthesis and medicinal chemistry. Its accessible synthesis, coupled with the reactivity of its amino group, provides a robust platform for the development of a wide range of derivatives with diverse biological activities. This technical guide has summarized the key chemical properties, spectroscopic features, synthetic methods, and applications of this important molecule, providing a solid foundation for its use in further research and drug discovery endeavors.
References
- 1. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-phenylisoxazol-5-amine | CAS 4369-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemscene.com [chemscene.com]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sarpublication.com [sarpublication.com]
- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrcps.com [ajrcps.com]
- 12. researchgate.net [researchgate.net]
Introduction: The Significance of the Isoxazole Scaffold
An In-depth Technical Guide to the Synthesis of 5-Phenylisoxazol-3-amine from Benzaldehyde
The isoxazole ring system is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as amides or esters, make it a privileged scaffold in drug design. Derivatives of isoxazole have demonstrated a vast range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][3][4] Specifically, the 3-amino-5-arylisoxazole motif is a crucial pharmacophore and a versatile synthetic building block for creating libraries of potential drug candidates.[5][6]
This guide provides a comprehensive, research-level overview of a multi-step synthetic pathway to construct this compound, commencing from the readily available starting material, benzaldehyde. We will delve into the mechanistic underpinnings of each transformation, the rationale behind procedural choices, and detailed experimental protocols, providing a holistic understanding for researchers in organic synthesis and drug development.
Overall Synthetic Strategy
The transformation of benzaldehyde into this compound is a multi-step process that hinges on the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. The core strategy involves converting the aldehyde into a nitrile oxide, which then serves as the 1,3-dipole for the key ring-forming step.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of Benzaldehyde Oxime
The initial step involves the conversion of benzaldehyde to its corresponding oxime. This is a classic condensation reaction that forms the C=N-OH backbone required for subsequent transformations.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzaldehyde. This is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl) for its superior stability compared to free hydroxylamine. A base is required to neutralize the HCl and liberate the free hydroxylamine, which then participates in the reaction. The choice of base and solvent can influence reaction rates and yields.[7][8][9]
Experimental Protocol: Oximation of Benzaldehyde
-
Reagent Preparation: In a 100 mL round-bottomed flask, dissolve sodium hydroxide (1.4 g, 35 mmol) in water (40 mL). To this solution, add benzaldehyde (2.1 g, 20 mmol) and stir to create a mixture.[7]
-
Reaction Initiation: While stirring vigorously, add hydroxylamine hydrochloride (1.4 g, 20 mmol) in small portions. The addition is exothermic, and the benzaldehyde will gradually react.[7]
-
Reaction and Work-up: Continue stirring for 60 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[10] Upon completion, cool the flask in an ice bath to facilitate crystallization.
-
Isolation: If an oily layer separates, extract the product with diethyl ether (3 x 20 mL). If a solid forms, it can be collected by filtration.
-
Purification: Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure or recrystallization to yield pure benzaldehyde oxime.[7][10]
Key Experimental Considerations
-
Choice of Base: While strong bases like NaOH are effective, milder bases such as sodium acetate or catalysts like oxalic acid in acetonitrile have also been reported to give excellent yields (up to 95%).[9][10]
-
Isomerization: Benzaldehyde oxime exists as E and Z geometric isomers. The reaction conditions can influence the ratio of these isomers, though this typically does not affect the subsequent chlorination step.[8][11]
| Parameter | Method 1[7] | Method 2[10] | Method 3[8] |
| Base/Catalyst | Sodium Hydroxide | Oxalic Acid | Sodium Carbonate |
| Solvent | Water | Acetonitrile (CH₃CN) | Methanol |
| Temperature | Room Temp. | Reflux | Room Temp. |
| Time | ~1-2 hours | 60 min | Not specified |
| Reported Yield | ~50% (distilled) | 95% | Not specified |
Part 2: Synthesis of Benzohydroximoyl Chloride
The benzaldehyde oxime is converted into a hydroximoyl chloride, a key intermediate that serves as a stable precursor to the highly reactive nitrile oxide.
Mechanistic Rationale
This transformation is an α-halogenation of the oxime. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose, acting as a source of an electrophilic chlorine atom that replaces the hydrogen on the carbon of the C=N bond.[8][11] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol: Chlorination of Benzaldehyde Oxime
-
Setup: In a flask protected from moisture, dissolve benzaldehyde oxime (1.21 g, 10 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude benzohydroximoyl chloride is often used in the next step without further purification.
Part 3: The Isoxazole Ring Formation: Nitrile Oxide Generation and [3+2] Cycloaddition
This is the definitive step where the heterocyclic ring is constructed. It involves the in situ generation of benzonitrile oxide, a 1,3-dipole, which is immediately trapped by a dipolarophile in a [3+2] cycloaddition reaction.
Caption: Key steps in the 1,3-dipolar cycloaddition for isoxazole synthesis.
Mechanistic Rationale
-
In situ Generation of Benzonitrile Oxide: Benzohydroximoyl chloride is unstable and readily eliminates hydrogen chloride in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to form benzonitrile oxide.[12] This species is highly reactive and cannot be isolated easily, hence it is generated in situ.
-
The Dipolarophile and Regioselectivity: To obtain the desired 3-amino functionality, a dipolarophile that acts as a synthetic equivalent of an amino-alkyne is required. Cyanamide (H₂N-C≡N) is a suitable, albeit challenging, substrate. The cycloaddition of a nitrile oxide to one of the C≡N or C-N π-systems of the cyanamide anion is a complex process.[13] The regioselectivity—determining whether the 3-amino or 5-amino isoxazole forms—is governed by frontier molecular orbital (FMO) interactions. The reaction between nitrile oxides and α-cyanoenamines is a well-established route to 5-aminoisoxazoles, highlighting the challenge in directing the regiochemistry to form the 3-amino isomer.[12][14] Achieving the desired 3-amino product often depends on subtle electronic factors and precise reaction control.
Experimental Protocol: One-Pot Cycloaddition
-
Setup: In a 100 mL flask, suspend cyanamide (0.42 g, 10 mmol) in anhydrous toluene (40 mL).
-
Nitrile Oxide Generation: Add a solution of benzohydroximoyl chloride (1.56 g, 10 mmol) in toluene (10 mL) to the suspension. Cool the mixture to 0°C.
-
Cycloaddition: Add triethylamine (1.5 mL, 11 mmol) dropwise to the stirred mixture over 30 minutes. The triethylamine hydrochloride salt will precipitate.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the hydroximoyl chloride by TLC.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Conclusion
The synthesis of this compound from benzaldehyde is a valuable pathway for accessing a key heterocyclic scaffold. The route relies on a foundational oximation and chlorination sequence to generate a stable benzohydroximoyl chloride precursor. The crucial step is a base-mediated, in situ generation of benzonitrile oxide followed by a regioselective [3+2] cycloaddition. While the control of regioselectivity in the final ring-forming step presents a significant chemical challenge, this guide outlines a robust and logical framework for achieving the synthesis. The principles and protocols described herein provide a solid foundation for researchers engaged in the synthesis of complex, biologically relevant molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 6. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Benzaldehyde oxime hydrochloride (39627-83-3) for sale [vulcanchem.com]
- 9. Benzaldehyde, 3-hydroxy-, oxime (9CI) synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Phenylisoxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
5-Phenylisoxazol-3-amine, a heterocyclic amine, is a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its unique isoxazole core, comprised of a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts specific physicochemical properties that make it a valuable scaffold for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its significant applications for researchers and professionals in the pharmaceutical sciences. The strategic importance of this molecule lies in its utility as a versatile building block for creating novel therapeutics targeting a spectrum of diseases, including neurological disorders, inflammatory conditions, and infectious agents.[1][2]
Core Physicochemical Properties
A thorough understanding of the fundamental characteristics of this compound is essential for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6455-31-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 3-Amino-5-phenylisoxazole, 5-Phenyl-3-isoxazolamine | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, protected from light and moisture | --INVALID-LINK-- |
Synthesis of this compound: A Validated Protocol
The synthesis of 3-amino-5-phenylisoxazole is reliably achieved through the cyclization of benzoylacetonitrile with hydroxylamine. This reaction is a cornerstone for accessing this valuable intermediate, and the regioselectivity of the cyclization is a critical consideration, influenced by factors such as pH and temperature.[3]
Reaction Principle
The underlying chemistry involves the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities of benzoylacetonitrile. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring. The pH of the reaction medium plays a crucial role in directing the initial nucleophilic attack of hydroxylamine. Under basic conditions (pH > 8), the reaction preferentially proceeds via attack at the ketone, leading to the formation of 5-aminoisoxazoles.[3]
Experimental Protocol
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment and workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) in water.
-
Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of benzoylacetonitrile.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with hydrochloric acid to a pH of approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for the development of a diverse range of therapeutic agents. Its utility stems from the isoxazole ring's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, while the phenyl and amine substituents provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Areas:
-
Antimicrobial Agents: The isoxazole nucleus is a component of several clinically used antibiotics, such as sulfamethoxazole. The this compound core can be incorporated into novel antibacterial and antifungal drug candidates.[4]
-
Anti-inflammatory Drugs: Derivatives of this compound have been explored for their potential as anti-inflammatory agents.
-
Neurological Disorders: This scaffold is utilized in the synthesis of compounds targeting the central nervous system, with potential applications in treating a variety of neurological and psychiatric conditions.[1]
-
Anticancer Therapeutics: The isoxazole ring is present in some anticancer agents, and this compound serves as a valuable starting material for the synthesis of novel compounds with potential antiproliferative activity.
Role as a Bioisostere and Pharmacophore Element
In drug design, the this compound moiety can act as a bioisostere for other functional groups, such as amides or ureas, offering improved metabolic stability or altered electronic properties. The arrangement of the phenyl ring, the isoxazole core, and the amino group creates a specific three-dimensional pharmacophore that can be recognized by various biological targets.
Caption: Role of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: May be harmful if swallowed, and may cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, will empower researchers to fully leverage the potential of this important heterocyclic building block in their quest for new and improved medicines.
References
Spectroscopic Blueprint of 5-Phenylisoxazol-3-amine: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 5-phenylisoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structural features, which are critical for researchers, scientists, and professionals in the field of drug discovery.
Molecular Structure and its Spectroscopic Implications
This compound possesses a distinct molecular architecture comprising a phenyl ring attached to an isoxazole core, which in turn is substituted with an amine group. This arrangement of aromatic and heterocyclic moieties, along with the primary amine, gives rise to a unique set of spectroscopic characteristics that can be probed using various analytical techniques. The interplay of these functional groups dictates the chemical environment of each atom, leading to specific signals in Nuclear Magnetic Resonance (NMR), characteristic vibrational modes in Infrared (IR) spectroscopy, and predictable fragmentation patterns in Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the isoxazole ring, and the amine group.
-
Phenyl Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the isoxazole substituent.
-
Isoxazole Proton: The isoxazole ring has a single proton, which is expected to resonate as a singlet in a region distinct from the phenyl protons, likely influenced by the adjacent heteroatoms.
-
Amine Protons: The protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Phenyl Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the isoxazole ring (ipso-carbon) will have a distinct chemical shift.
-
Isoxazole Carbons: The three carbon atoms of the isoxazole ring will have characteristic chemical shifts, with the carbon atoms bonded to the heteroatoms (oxygen and nitrogen) being significantly deshielded.
-
C-NH₂ Carbon: The carbon atom of the isoxazole ring bonded to the amine group will also exhibit a characteristic chemical shift.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.2 - 7.8 | Multiplet | Phenyl-H |
| ¹H | ~6.0 - 6.5 | Singlet | Isoxazole-H |
| ¹H | Broad | Singlet | -NH₂ |
| ¹³C | 125 - 135 | Phenyl-C | |
| ¹³C | ~128 | Phenyl ipso-C | |
| ¹³C | ~170 | Isoxazole C-5 | |
| ¹³C | ~95 | Isoxazole C-4 | |
| ¹³C | ~160 | Isoxazole C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-O bonds.
-
N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[1]
-
Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring will appear just above 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both the isoxazole and phenyl rings are expected in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: The C-O stretching vibration of the isoxazole ring will likely be observed in the fingerprint region, typically around 1000-1300 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine |
| > 3000 | C-H Stretch | Aromatic |
| 1500 - 1650 | C=N and C=C Stretch | Isoxazole & Phenyl |
| 1000 - 1300 | C-O Stretch | Isoxazole |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and the loss of small neutral molecules.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. The data obtained from these techniques are complementary and, when analyzed together, allow for the confident confirmation of the molecule's identity and purity. This guide serves as a foundational resource for researchers working with this important heterocyclic scaffold, enabling them to interpret their own experimental data with greater accuracy and confidence.
References
The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to its Discovery, History, and Therapeutic Applications
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with a multitude of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic handle have cemented its status as a cornerstone in the design of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds in medicinal chemistry, tracing their journey from initial synthesis to their indispensable role in modern drug development. We will delve into the key milestones, the scientific rationale behind their application in various therapeutic areas, and the synthetic strategies that have enabled their widespread use.
A Serendipitous Beginning: The Dawn of Isoxazole Chemistry
The story of isoxazole begins in 1903 with the German chemist Ludwig Claisen, who first synthesized the parent isoxazole ring through the oximation of propargylaldehyde acetal.[2][5] This initial discovery, while chemically significant, did not immediately translate into medicinal applications. For several decades, the isoxazole moiety remained largely a curiosity for organic chemists. However, the mid-20th century witnessed a paradigm shift, as the burgeoning field of medicinal chemistry began to systematically explore the therapeutic potential of novel heterocyclic compounds.
The Rise of the Isoxazoles: A New Era in Antibacterial Therapy
The first major breakthrough for isoxazoles in medicinal chemistry came with the development of isoxazolyl penicillins in the 1960s.[6][7] This was a direct response to the growing threat of penicillin-resistant Staphylococcus aureus, which produced β-lactamase enzymes capable of inactivating penicillin G. The challenge for medicinal chemists was to design a penicillin derivative that was stable to these enzymes while retaining potent antibacterial activity.
The isoxazole ring proved to be the key. By incorporating a bulky 3,5-disubstituted isoxazole group into the acyl side chain of the penicillin nucleus, researchers at Beecham Research Laboratories created a new class of penicillins, including oxacillin, cloxacillin, and dicloxacillin, that were highly resistant to β-lactamase degradation.[8][9] This steric hindrance provided by the isoxazole ring protected the labile β-lactam ring from enzymatic hydrolysis, allowing the antibiotic to reach its target and inhibit bacterial cell wall synthesis.
Another pivotal moment in the history of isoxazole-based antibacterials was the discovery of sulfamethoxazole.[10][11] As a structural analog of para-aminobenzoic acid (PABA), sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[12][13] By blocking this pathway, sulfamethoxazole prevents the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[10] The synergistic combination of sulfamethoxazole with trimethoprim, which inhibits a subsequent step in the same pathway, remains a widely used and effective antibacterial therapy.
The Isoxazole as a Versatile Bioisostere: Expanding Therapeutic Horizons
The success of the isoxazolyl penicillins and sulfamethoxazole highlighted the favorable physicochemical properties of the isoxazole ring. This led to its exploration as a bioisostere for other functional groups, a strategy where a part of a molecule is replaced by another with similar spatial and electronic properties to improve its pharmacological profile.[14][15] The isoxazole ring has been successfully employed as a bioisostere for esters, amides, and other heterocyclic rings, often leading to compounds with enhanced metabolic stability, improved potency, and better pharmacokinetic properties.[16][17]
A prime example of the isoxazole's role as a bioisostere is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[18][19] The discovery that the isoxazole ring could mimic the spatial arrangement of the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) led to the design of potent and selective COX-2 inhibitors like valdecoxib.[20][21] This bioisosteric replacement allowed for the development of drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.
Modern Applications: From Anticancer Agents to CNS Drugs
The versatility of the isoxazole scaffold continues to be exploited in modern drug discovery, with applications spanning a wide range of therapeutic areas. In oncology, numerous isoxazole-containing compounds have been investigated as potent anticancer agents.[22][23] The rigid isoxazole framework serves as an excellent platform for the synthesis of kinase inhibitors, apoptosis inducers, and compounds that target various signaling pathways involved in cancer progression.[24][25]
The unique properties of the isoxazole ring also make it a valuable component in the design of drugs targeting the central nervous system (CNS). Its ability to modulate polarity and lipophilicity allows for the fine-tuning of blood-brain barrier penetration, a critical factor for CNS-active drugs.
Key Synthetic Methodologies for Isoxazole Ring Construction
The widespread use of isoxazoles in medicinal chemistry has been made possible by the development of efficient and versatile synthetic methods for the construction of the isoxazole ring. Two of the most important and widely used methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Synthesis from 1,3-Dicarbonyl Compounds
This classical method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[26][27] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone and Hydroxylamine Hydrochloride
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this solution, add a solution of sodium hydroxide in water dropwise with stirring.
-
Reaction with Acetylacetone: To the freshly prepared hydroxylamine solution, add acetylacetone dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by distillation or column chromatography on silica gel to yield pure 3,5-dimethylisoxazole.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly versatile method for the synthesis of a wide variety of substituted isoxazoles.[1][28] The nitrile oxide is typically generated in situ from an aldoxime by oxidation.[29]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
N-Chlorosuccinimide (NCS) or other suitable oxidant
-
Triethylamine or other suitable base
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldoxime and the alkyne in the chosen solvent.
-
Generation of Nitrile Oxide: Add the base (e.g., triethylamine) to the solution. Then, add the oxidant (e.g., NCS) portion-wise at room temperature with stirring. The reaction is often exothermic, so cooling may be necessary.
-
Cycloaddition: Stir the reaction mixture at room temperature for several hours or until the starting materials are consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The basic five-membered ring structure of isoxazole.
Caption: Major synthetic pathways to the isoxazole ring.
Conclusion: An Enduring Legacy and a Bright Future
From its humble beginnings in the early 20th century, the isoxazole ring has evolved into a truly privileged scaffold in medicinal chemistry. Its journey from a chemical curiosity to a key component in a multitude of life-saving drugs is a testament to the power of synthetic chemistry and the ingenuity of drug designers. The isoxazole's unique combination of electronic properties, metabolic stability, and synthetic accessibility ensures its continued importance in the development of new therapeutic agents. As our understanding of disease biology deepens, the isoxazole scaffold will undoubtedly continue to play a central role in the design of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Oxacillin - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 11. openaccesspub.org [openaccesspub.org]
- 12. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. iris.unimore.it [iris.unimore.it]
- 17. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. espublisher.com [espublisher.com]
- 24. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 29. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Landscape of 5-Phenylisoxazol-3-amine: A Guide for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical examination of the electronic structure of 5-phenylisoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents.[1][2][3] Understanding the electronic properties of derivatives like this compound at a quantum mechanical level is crucial for elucidating its reactivity, intermolecular interactions, and, ultimately, its pharmacological activity. This document outlines the rationale, methodology, and expected outcomes of such a computational study, providing researchers, scientists, and drug development professionals with a robust protocol for in-silico analysis.
The Rationale: Why Theoretical Studies are a Cornerstone in Modern Drug Design
In the realm of drug discovery, a deep understanding of a molecule's electronic characteristics is paramount. Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful lens to inspect properties that are often difficult or impossible to measure experimentally.[4] These computational approaches allow for the prediction of molecular geometry, orbital energies, and charge distributions, which collectively govern how a molecule will interact with its biological target. For this compound, a theoretical approach can illuminate its potential as a pharmacophore, guiding the rational design of more potent and selective drug candidates.
Part 1: The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a standard and validated workflow for the theoretical analysis of this compound using DFT.
Step 1: Molecular Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization.
-
Methodology: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and well-validated method for organic molecules.[1][4]
-
Basis Set: A 6-311+G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for a molecule of this size.[1] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, particularly for the heteroatoms present.
-
Solvent Effects: To simulate a more biologically relevant environment, the optimization should be performed in the presence of a solvent, typically water or ethanol, using a continuum solvation model like the Polarizable Continuum Model (PCM).
Step 2: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation.
-
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater ease of accepting electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[4] A smaller energy gap suggests higher reactivity.[4][5]
Step 3: Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Interpretation: Red-colored regions on the MEP surface indicate areas of high electron density and are likely sites for electrophilic attack. Blue-colored regions signify electron-deficient areas, prone to nucleophilic attack. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.
Step 4: Mulliken Population Analysis
This analysis provides a quantitative measure of the partial atomic charges on each atom within the molecule. This data complements the qualitative picture provided by the MEP map and is useful for understanding the polarity and reactivity of specific atoms and functional groups.
Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.
Part 2: Expected Quantitative Data and Interpretation
While specific experimental data for this compound is not presented here, the following tables illustrate the type of quantitative results that would be generated from the proposed computational workflow. The values are hypothetical but representative of what would be expected for a molecule of this class based on published studies of similar isoxazole derivatives.
Table 1: Calculated Energy Parameters
| Parameter | Value (Hartree) | Value (eV) | Significance |
| Total Energy | -588.XXXX | -1601X.XX | Thermodynamic stability of the molecule |
| EHOMO | -0.2XXX | -6.XX | Electron donating capability |
| ELUMO | -0.0XXX | -1.XX | Electron accepting capability |
| ΔE (HOMO-LUMO Gap) | 0.1XXX | 4.XX | Chemical reactivity and kinetic stability |
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.XX | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.XX | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 4.XX | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.XX | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.2X | Measure of chemical reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | 4.XX | Propensity to accept electrons |
Part 3: Visualizing the Electronic Landscape
Visual representations are crucial for interpreting the complex data generated from quantum chemical calculations.
Caption: The 2D structure of this compound and a description of its expected Molecular Electrostatic Potential (MEP) map.
Part 4: Implications for Drug Development
The theoretical analysis of this compound provides actionable insights for drug development professionals:
-
Target Interaction Prediction: The MEP map and Mulliken charges can predict which parts of the molecule are likely to form hydrogen bonds or other non-covalent interactions with amino acid residues in a protein's active site. For instance, the electron-rich regions around the isoxazole nitrogen and the amine group are prime candidates for hydrogen bond donation.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by adding or removing substituents on the phenyl ring) and recalculating the electronic parameters, researchers can build a predictive model of how these changes affect the molecule's reactivity and potential biological activity.
-
Metabolic Stability Prediction: The reactivity of different sites on the molecule, as indicated by the FMO analysis and MEP map, can suggest potential sites of metabolic transformation by enzymes such as cytochrome P450s.
Conclusion
The theoretical study of the electronic structure of this compound is a critical exercise in modern drug discovery. By employing a robust computational workflow centered on Density Functional Theory, researchers can gain a profound understanding of the molecule's intrinsic properties. This knowledge is instrumental in guiding the design of new, more effective therapeutic agents. The methodologies and interpretations presented in this guide provide a solid foundation for any research group embarking on the in-silico characterization of this promising isoxazole derivative.
References
- 1. DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin, a steroidal sapogenin from Dioscorea deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Introduction
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a valuable building block in drug discovery.[2] Notable examples of isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the immunosuppressant Leflunomide.[2][3]
Traditionally, the synthesis of such heterocycles involves multi-step procedures that are often time-consuming and generate significant chemical waste. One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer a more efficient, economical, and environmentally friendly alternative. This guide provides a detailed overview of the most robust and widely adopted one-pot strategies for the synthesis of 3,5-disubstituted isoxazoles, focusing on the underlying mechanisms and providing actionable laboratory protocols.
Pillar I: The Core Synthetic Strategy via [3+2] Cycloaddition
The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[2] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile). For terminal alkynes, this reaction proceeds with high regioselectivity to yield the 3,5-disubstituted isomer.[4][5]
The primary challenge in developing a one-pot protocol is the management of the nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), making them difficult to isolate.[5] Therefore, successful one-pot strategies rely on the in situ generation of the nitrile oxide from a stable precursor in the presence of the alkyne, ensuring it is trapped efficiently in the cycloaddition reaction.
Figure 1: General mechanism for 3,5-disubstituted isoxazole synthesis.
Pillar II: Methodologies & In-Depth Protocols
The choice of precursor for the in situ generation of the nitrile oxide dictates the specific reagents and conditions of the one-pot synthesis. Below are three field-proven methodologies.
Methodology A: One-Pot Synthesis from Aldoximes and Alkynes
This is the most common approach, starting from readily available aldoximes. The aldoxime is converted in situ to the corresponding nitrile oxide, which is immediately trapped by a terminal alkyne.
This metal-free method utilizes alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, as efficient oxidizing agents to convert aldoximes to nitrile oxides under mild heating.[6] The reaction tolerates a wide variety of functional groups on both the aldoxime and alkyne components.[6]
References
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
protocols for the synthesis of 5-phenylisoxazol-3-amine derivatives
An Application Guide to Key Synthetic Protocols for 5-Phenylisoxazol-3-amine Derivatives
Authored by a Senior Application Scientist
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a wide array of therapeutic agents.[3][4] Derivatives of isoxazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6]
Specifically, the this compound core represents a "privileged scaffold." This substructure is found in molecules targeting a range of biological pathways, from kinase inhibition to central nervous system disorders. The amine group at the 3-position provides a crucial vector for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The phenyl group at the 5-position offers a site for substitution to modulate potency and selectivity. The development of robust, efficient, and scalable synthetic protocols for this class of compounds is therefore of paramount importance to researchers in drug discovery and development.[7][8]
This technical guide provides detailed protocols and expert insights into two primary, field-proven methods for the synthesis of this compound and its derivatives:
-
Classical Cyclocondensation: Reaction of a β-ketonitrile with hydroxylamine.
-
One-Pot, Multi-Component Synthesis: A modern, efficient approach for creating highly substituted derivatives.
Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and a discussion of critical parameters to ensure successful and reproducible outcomes.
Protocol 1: Synthesis via Cyclocondensation of Benzoylacetonitrile
This method represents a fundamental and widely utilized approach for constructing the isoxazole ring. The core principle involves the reaction of a 1,3-dicarbonyl equivalent—in this case, a β-ketonitrile (benzoylacetonitrile)—with hydroxylamine. The reaction proceeds through a condensation-cyclization-dehydration sequence to yield the aromatic heterocyclic product.
Causality and Mechanistic Insight
The regioselectivity of this reaction is a critical consideration. Hydroxylamine possesses two nucleophilic sites: the oxygen and the nitrogen. In the reaction with an unsymmetrical β-dicarbonyl compound like benzoylacetonitrile, two isomeric products could potentially form. However, the reaction is governed by the relative electrophilicity of the two carbonyl/nitrile carbons and the pH of the reaction medium. Typically, the more electrophilic ketone carbonyl is attacked first by the more nucleophilic nitrogen atom of hydroxylamine, leading to an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group onto the nitrile carbon, followed by dehydration, affords the 3-aminoisoxazole regioisomer.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
Benzoylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (or other suitable base) (1.5 eq)
-
Ethanol (or other suitable protic solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzoylacetonitrile (1.0 eq) and ethanol (approx. 10 mL per gram of benzoylacetonitrile). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the flask. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt in situ.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Data Summary Table: Cyclocondensation
| Parameter | Condition/Reagent | Rationale |
| Key Reactants | Benzoylacetonitrile, Hydroxylamine HCl | Forms the C-C-C and N-O backbone of the isoxazole ring. |
| Base | Sodium Acetate | Neutralizes HCl to generate free hydroxylamine nucleophile. |
| Solvent | Ethanol | Protic solvent facilitates proton transfer steps in the mechanism. |
| Temperature | Reflux (~78°C) | Provides activation energy for cyclization and dehydration. |
| Typical Yield | 60-80% | Dependent on purity of starting materials and reaction scale. |
Visualization: Cyclocondensation Mechanism
Caption: Mechanism of this compound synthesis.
Protocol 2: One-Pot, Multi-Component Synthesis of 5-Amino-3-Phenylisoxazole-4-carbonitrile
Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and efficient. The following protocol describes a Lewis acid-catalyzed MCR for the synthesis of a highly functionalized 3-phenylisoxazol-5-amine derivative.[9]
Principle and Rationale: The Power of Convergence
This protocol leverages the convergence of three simple starting materials—an aromatic aldehyde, malononitrile, and hydroxylamine—to rapidly build complexity. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. Hydroxylamine then adds to one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic isoxazole ring. The use of a Lewis acid catalyst, such as ceric ammonium sulfate, activates the reactants and accelerates the reaction.[9] This method's key advantage is its efficiency and the introduction of a cyano group at the 4-position, which serves as a valuable synthetic handle for further derivatization.
Experimental Protocol: One-Pot Synthesis
Materials and Equipment:
-
Substituted aromatic aldehyde (e.g., Benzaldehyde) (1.2 eq)
-
Malononitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.0 eq)
-
Ceric ammonium sulfate (CAS) (catalytic amount, e.g., 2 mmol)
-
Isopropyl alcohol (solvent)
-
Standard reflux and purification apparatus as described in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine malononitrile (1.0 eq), the chosen aromatic aldehyde (1.2 eq), and hydroxylamine hydrochloride (1.0 eq) in isopropyl alcohol (30 mL).[9]
-
Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of ceric ammonium sulfate.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction by TLC. The reaction is reported to proceed for approximately 5 hours for good conversion.[9]
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it. The product can be further purified by recrystallization from ethanol to afford the pure 5-amino-3-phenylisoxazole-4-carbonitrile derivative.[9]
Data Summary Table: Multi-Component Reaction
| Parameter | Condition/Reagent | Rationale | Source |
| Key Reactants | Aryl aldehyde, Malononitrile, Hydroxylamine HCl | Convergent assembly of the final product in one pot. | [9] |
| Catalyst | Ceric Ammonium Sulfate (CAS) | Lewis acid that accelerates the condensation and cyclization steps. | [9] |
| Solvent | Isopropyl Alcohol | Provides a suitable medium for the reaction at reflux temperature. | [9] |
| Temperature | Reflux | Drives the reaction to completion in a reasonable timeframe. | [9] |
| Typical Yield | Good to Excellent (e.g., 80-95%) | Highly efficient MCR with minimal byproduct formation. | [9] |
Visualization: Multi-Component Reaction Workflow
Caption: Workflow for one-pot synthesis of isoxazole derivatives.
References
- 1. ijpca.org [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrcps.com [ajrcps.com]
The Versatile Scaffold: Application of 5-Phenylisoxazol-3-amine in the Synthesis of Kinase Inhibitors
Introduction: The Privileged Isoxazole Moiety in Kinase Inhibition
Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these inhibitors lies a privileged heterocyclic scaffold. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive building block for the design of potent and selective kinase inhibitors.[2] This application note delves into the specific utility of a key isoxazole derivative, 5-phenylisoxazol-3-amine, as a versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. We will explore its chemical reactivity, propose synthetic routes to established kinase inhibitor pharmacophores, and provide detailed protocols to guide researchers in this exciting area of drug discovery.
Chemical Reactivity and Synthetic Potential of this compound
The synthetic utility of this compound lies in the reactivity of its 3-amino group. This primary amine can serve as a nucleophile in a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures.
Key Chemical Transformations:
-
Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a variety of side chains that can interact with specific residues in the kinase active site.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.[3] The urea moiety is a common pharmacophore in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the kinase hinge region.
-
Cyclocondensation Reactions: The 3-amino group, coupled with the endocyclic nitrogen atom, can act as a binucleophile in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This allows for the construction of fused heterocyclic systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines and related scaffolds.[2]
Proposed Synthetic Pathways to Kinase Inhibitor Scaffolds
Leveraging the reactivity of this compound, we can envision the synthesis of various established kinase inhibitor scaffolds.
Synthesis of Phenylisoxazolyl-Urea Derivatives
A prominent class of kinase inhibitors features a urea linkage. The synthesis of a generic phenylisoxazolyl-urea scaffold can be achieved as depicted below. This scaffold is designed to mimic the binding mode of type II kinase inhibitors, which often feature a urea moiety that interacts with the kinase hinge region.
Caption: Proposed synthesis of a phenylisoxazolyl-urea kinase inhibitor scaffold.
Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged" scaffold in kinase inhibitor design, known to target a range of kinases including CDKs and Pim-1.[4] A plausible synthetic route starting from this compound is outlined below.
Caption: Proposed two-step synthesis of a pyrazolo[1,5-a]pyrimidine core.
Potential Kinase Targets and Mechanism of Action
The kinase inhibitors designed from the this compound scaffold would likely act as ATP-competitive inhibitors.[5] The core heterocyclic system can mimic the adenine region of ATP, forming hydrogen bonds with the kinase hinge region. The pendant phenyl group and other introduced substituents can then occupy adjacent hydrophobic pockets, contributing to potency and selectivity.[6]
Potential kinase targets for these hypothetical inhibitors could include:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and FGFR, where the phenylisoxazole moiety could serve as a bioisosteric replacement for other aromatic systems.
-
Serine/Threonine Kinases: including CDKs, Aurora kinases, and p38 MAP kinase, particularly for the pyrazolo[1,5-a]pyrimidine derivatives.
The general mechanism of action would involve the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a generic kinase signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of N-(5-phenylisoxazol-3-yl)-N'-(4-chlorophenyl)urea
This protocol describes a representative synthesis of a urea derivative, a common kinase inhibitor pharmacophore.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-phenylisoxazol-3-yl)-N'-(4-chlorophenyl)urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table:
| Compound ID | R-Group on Phenylurea | Kinase Target (Hypothetical) | IC₅₀ (nM) (Hypothetical) |
| 1 | 4-Cl | VEGFR2 | 50 |
| 2 | 3-CF₃ | p38α | 75 |
| 3 | 4-OCH₃ | c-Kit | 120 |
Conclusion and Future Directions
This compound represents a highly versatile and valuable building block for the synthesis of potential kinase inhibitors. Its accessible 3-amino group provides a handle for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. While direct examples of its use in marketed drugs are not yet prevalent, the synthetic routes and protocols outlined in this application note demonstrate its significant potential for the generation of novel and potent kinase inhibitors. Future research in this area could focus on the synthesis of focused libraries of derivatives and their screening against a broad panel of kinases to identify new lead compounds for drug discovery programs.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 5-Phenylisoxazol-3-amine Based Antimicrobial Agents
Introduction: The Promise of the 5-Phenylisoxazol-3-amine Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the isoxazole nucleus being a particularly privileged scaffold.[3][4][5][6] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The this compound core, in particular, offers a versatile platform for the design of new antimicrobial agents due to its synthetic tractability and the diverse chemical space that can be explored through substitution at various positions of the phenyl and isoxazole rings.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of this compound-based antimicrobial agents. This document furnishes detailed synthetic protocols, robust methodologies for antimicrobial evaluation, and insights into the critical structure-activity relationships (SAR) that govern the efficacy of these compounds.
Part 1: Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives is a critical first step in the drug discovery process. A common and effective method involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, which is then chlorinated and cyclized with cyanamide. This approach allows for the introduction of a wide variety of substituents on the phenyl ring, enabling a thorough exploration of the structure-activity relationship.
General Synthetic Protocol:
-
Oxime Formation: A substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol or methanol, and treated with hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) at room temperature. The reaction is typically stirred for 2-4 hours.
-
Chlorination: The resulting oxime is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). This step is usually carried out at 0°C and then allowed to warm to room temperature.
-
Cyclization: The chloro-oxime intermediate is then reacted with cyanamide in the presence of a base (e.g., sodium ethoxide) to yield the desired this compound derivative.
The following diagram illustrates the general synthetic workflow for preparing this compound derivatives.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenylisoxazol-3-amine Derivatives as Potential Anticancer Drugs
Introduction: The Isoxazole Scaffold in Oncology
The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of small molecule inhibitors that can selectively target pathways crucial for tumor growth and survival. Within this paradigm, heterocyclic compounds have emerged as a particularly fruitful area of research. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in diverse molecular interactions with biological targets. Numerous isoxazole-containing molecules have demonstrated a wide range of pharmacological activities, including potent anticancer effects. These derivatives have been shown to exert their antitumor activity through various mechanisms, such as the induction of apoptosis, inhibition of key kinases, and disruption of microtubule dynamics[1][2].
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 5-phenylisoxazol-3-amine derivatives as potential anticancer agents. While direct studies on the simple this compound scaffold are emerging, a closely related and highly promising class of compounds, the 3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives, will be used as a primary exemplar throughout these notes. This class of compounds, which incorporates the this compound core, has demonstrated significant cytotoxic and apoptosis-inducing activities, providing a robust framework for understanding the therapeutic potential of this chemical family.
Mechanism of Action: Induction of Apoptosis
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. This is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. The 3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives have been identified as potent inducers of apoptosis in various cancer cell lines[1]. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, which are a family of proteases that execute the apoptotic process.
The signaling cascade leading to apoptosis is complex and can be initiated by various stimuli. For many anticancer compounds, this involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors. Key protein families involved in this process include the Bcl-2 family, which regulates mitochondrial membrane permeability, and the caspases, which, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
Application Note: High-Throughput Screening of 5-Phenylisoxazol-3-amine Libraries for the Discovery of Novel p38α MAP Kinase Inhibitors
Abstract
The 5-phenylisoxazol-3-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Of particular interest is its potential as a bioisosteric replacement for other heterocyclic systems in kinase inhibition.[4] This application note provides a comprehensive, field-proven guide for designing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of p38α mitogen-activated protein (MAP) kinase from a this compound combinatorial library. We detail the rationale for target selection, library synthesis considerations, a robust fluorescence polarization (FP) assay protocol, and a rigorous data analysis and hit validation workflow.
Introduction: The Rationale for Targeting p38α Kinase with Isoxazoles
The p38α MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[5] Its dysregulation is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers, making it a high-value therapeutic target.[5][6]
The isoxazole motif has been successfully employed to develop potent p38α inhibitors, acting as a suitable bioisostere for the imidazole ring found in seminal inhibitors like SB-203580.[4] The unique electronic and structural properties of the this compound core allow for diverse chemical modifications, enabling the exploration of the chemical space around the ATP-binding site of the kinase to improve potency and selectivity. This guide outlines a systematic approach to leverage this chemical tractability in an HTS campaign.
Designing the this compound Library
A successful HTS campaign begins with a high-quality, structurally diverse compound library. The goal is not simply to generate a large number of compounds, but to systematically probe the structure-activity relationship (SAR) around the core scaffold. We propose a combinatorial synthesis approach based on a multi-component reaction, which is efficient for library generation.[7]
The core scaffold, this compound, can be synthesized, and diversity can be introduced at two key positions (R¹ and R²) through parallel synthesis.
-
R¹ Position (Phenyl Ring): Variations here can explore interactions within the hydrophobic regions of the p38α ATP-binding site. A selection of commercially available substituted benzoylacetonitriles can be used as starting materials.
-
R² Position (Amine Group): Acylation or reductive amination of the 3-amino group allows for the introduction of a wide array of functional groups to probe for additional hydrogen bond donors/acceptors or to enhance physicochemical properties.
A representative synthetic approach is the three-component reaction of a substituted ethyl benzoylacetate, hydroxylamine, and a diverse set of aldehydes, which can be adapted for library synthesis.[7][8]
The HTS Workflow: A Validating System
A robust HTS workflow is a self-validating system designed to minimize false positives and negatives while ensuring data reproducibility. Our proposed workflow integrates assay development, a pilot screen, the full-scale primary screen, and a multi-step hit validation cascade.
Primary Assay: Fluorescence Polarization (FP) for Kinase Inhibition
For screening against p38α, a fluorescence polarization (FP) based binding assay is an excellent choice. It is a homogeneous, "mix-and-read" assay format that is highly amenable to automation and miniaturization (384- or 1536-well plates).[9][10]
Assay Principle: The assay measures the change in the molecular rotation of a fluorescently labeled ligand (tracer) upon binding to the p38α kinase.
-
Low Polarization: A small, fluorescent tracer tumbles rapidly in solution, resulting in depolarized emitted light.
-
High Polarization: When the tracer binds to the much larger kinase protein, its tumbling slows dramatically, and the emitted light remains highly polarized.
-
Inhibition: A compound from the library that binds to the kinase's ATP pocket will displace the tracer, causing a decrease in polarization. This drop in signal is the readout for inhibitory activity.[11]
References
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 2. Potential activities of isoxazole derivatives [wisdomlib.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 5-Phenylisoxazol-3-amine Scaffold for the Development of Novel Anti-inflammatory Agents
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological response essential for defending against pathogens and repairing tissue damage.[1] However, dysregulation of this tightly controlled process leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers, creating a significant global health burden.[1][2] While existing therapies, including nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their utility is often limited by adverse effects.[3] This necessitates the exploration of new chemical scaffolds capable of yielding safer and more effective anti-inflammatory agents.
The isoxazole ring system represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore. Notably, derivatives of 5-phenylisoxazole have demonstrated significant success, exemplified by the selective COX-2 inhibitors Valdecoxib and its prodrug Parecoxib, which underscore the therapeutic potential of this scaffold in targeting inflammation.[5][6][7] This guide provides a detailed exploration of the mechanisms, synthesis, and biological evaluation of 5-phenylisoxazol-3-amine derivatives as a promising class of anti-inflammatory agents.
Part 1: Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory efficacy of this compound derivatives stems from their ability to modulate critical signaling cascades that propagate the inflammatory response. The structural versatility of the isoxazole scaffold allows for targeted inhibition of multiple key enzymes and transcription factors.
Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central mediators of inflammation through their role in converting arachidonic acid into prostaglandins (PGs).[3][8] While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for producing pro-inflammatory PGs.[7]
The diarylisoxazole structure, a common motif in this class of compounds, is particularly effective for achieving selective COX-2 inhibition. The larger active site of the COX-2 enzyme features a side pocket that can accommodate the bulkier aryl substituents often attached to the isoxazole ring, a feature not present in the narrower COX-1 active site.[9] This selective inhibition is the cornerstone of modern NSAIDs, as it mitigates the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8] The well-known drug Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) is a quintessential example of a selective COX-2 inhibitor built upon this scaffold.[5][7]
Caption: The Cyclooxygenase (COX) pathway and point of inhibition.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling cascade is a critical intracellular pathway activated by stress and pro-inflammatory stimuli like lipopolysaccharide (LPS).[10] Its activation leads to the downstream production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are major drivers of chronic inflammatory diseases.[10][11] Therefore, inhibiting the p38 MAPK pathway presents an attractive strategy for controlling inflammation.[12] Numerous heterocyclic compounds have been developed as potent p38 MAPK inhibitors, demonstrating the tractability of this target.[13][14] The this compound scaffold can be functionalized to fit into the ATP-binding pocket of p38 MAPK, thereby blocking its kinase activity and suppressing the inflammatory cytokine storm.
Caption: The p38 MAPK signaling pathway and point of inhibition.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
The NF-κB transcription factor family is a master regulator of the inflammatory response, controlling the expression of hundreds of genes involved in inflammation, immunity, and cell survival.[15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[17] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[15][17] Studies have shown that certain isoxazole derivatives can effectively inhibit this pathway, often by preventing the nuclear translocation of NF-κB, thereby down-regulating the expression of inflammatory mediators like COX-2, TNF-α, and IL-6.[12]
Caption: The canonical NF-κB pathway and a potential point of inhibition.
Part 2: Synthetic Protocol for a Representative 5-Phenylisoxazole Derivative
A common and effective method for synthesizing 5-phenylisoxazole derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine.[18][19]
Caption: General workflow for the synthesis of 5-phenylisoxazole derivatives.
Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole
Causality: This protocol synthesizes a representative diarylisoxazole. The methoxy group is chosen as a common electron-donating substituent found in many biologically active molecules, while the phenyl group at the 5-position is a core feature of the target scaffold.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Reagents & Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol).
-
Dissolve the reactants in ethanol (50 mL).
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction:
-
Cool the flask in an ice bath.
-
Slowly add the 10% NaOH solution dropwise to the stirred ethanolic solution over 15 minutes. The solution will typically turn yellow and a precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual base.
-
Recrystallize the crude product from ethanol to yield the pure chalcone as a crystalline solid.
-
Step 2: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole
-
Reagents & Setup:
-
In a 100 mL round-bottom flask, dissolve the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL).
-
Add sodium acetate (10 mmol) as a base.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final 3-(4-methoxyphenyl)-5-phenylisoxazole product.
-
Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 3: Protocols for Biological Evaluation
To validate the anti-inflammatory potential of synthesized compounds, a tiered screening approach involving both in vitro and in vivo models is essential.
In Vitro Assays
Protocol 1: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
Principle: This assay quantifies the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is measured colorimetrically. This protocol is based on commercially available kits (e.g., from Cayman Chemical).
-
Preparation: Prepare stock solutions of the test compound and reference drugs (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Assay Procedure (performed in parallel for COX-1 and COX-2):
-
To the wells of a 96-well plate, add assay buffer, heme, and the respective COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control (no inhibitor) and a negative control (e.g., Celecoxib).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of stannous chloride. This terminates the peroxidase activity and converts PGH2 to the more stable PGE2.
-
Quantify the PGE2 produced using a competitive ELISA as per the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration (log scale) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol 2: Inhibition of Albumin Denaturation
Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) is a simple, well-established method to screen for anti-inflammatory activity.[18][20]
-
Preparation: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.3). Prepare various concentrations of the test compound and a standard drug (e.g., Diclofenac sodium) in PBS.
-
Assay Procedure:
-
To a set of test tubes, add 0.5 mL of the BSA solution.
-
Add 0.5 mL of the test compound solution at different concentrations (e.g., 50-500 µg/mL).
-
A control tube should contain 0.5 mL of BSA and 0.5 mL of PBS.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
In Vivo Assays
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Principle: This is the most widely used model for evaluating acute inflammation.[19] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.[21]
-
Animals and Grouping:
-
Use Wistar albino rats (150-200 g).
-
Divide animals into at least three groups (n=6 per group):
-
Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Standard): Receives a standard drug (e.g., Indomethacin, 10 mg/kg, orally).
-
Group 3 (Test): Receives the test compound at a specific dose (e.g., 50 or 100 mg/kg, orally).
-
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at 0 hour.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Mean Edema of Control - Mean Edema of Test Group) / Mean Edema of Control ] x 100
-
Part 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different compounds.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1/IC₅₀ COX-2] |
| Test Compound 1 | 25.5 | 0.85 | 30.0 |
| Test Compound 2 | 40.2 | 8.10 | 5.0 |
| Celecoxib (Ref.) | 15.0 | 0.05 | 300.0 |
| Diclofenac (Ref.) | 0.90 | 0.45 | 2.0 |
-
Interpretation: A lower IC₅₀ value indicates higher potency. A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for reducing GI side effects. In this example, Test Compound 1 shows good potency and selectivity.
Table 2: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.34 ± 0.03 | 60.0% |
| Test Compound 1 (50 mg/kg) | 0.42 ± 0.04 | 50.6% |
| Test Compound 1 (100 mg/kg) | 0.36 ± 0.03 | 57.6% |
-
Interpretation: A statistically significant reduction in paw volume and a high percentage of inhibition compared to the control group indicate potent in vivo anti-inflammatory activity. The dose-dependent effect of Test Compound 1 suggests a specific pharmacological action.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the discovery of novel anti-inflammatory agents. Its derivatives have demonstrated the ability to potently and selectively inhibit key inflammatory targets, including COX-2, p38 MAPK, and the NF-κB pathway. The synthetic routes are well-established, and robust in vitro and in vivo protocols exist for their biological evaluation.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling will be critical for advancing lead compounds toward clinical development. The versatility of this scaffold suggests that it may yield next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. The crucial roles of inflammatory mediators in inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eijst.org.uk [eijst.org.uk]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]
- 21. Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylisoxazol-3-amine
Welcome to the technical support center for the synthesis of 5-phenylisoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. This compound and its derivatives are crucial building blocks in medicinal chemistry.[1][2] This document provides in-depth, field-proven insights to help you navigate common challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Overview of Synthetic Strategy
The most reliable and widely adopted method for synthesizing 3-amino-5-substituted isoxazoles involves the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[1][3] For the synthesis of this compound, the key starting materials are benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and hydroxylamine hydrochloride.
The core of this synthesis lies in controlling the regioselectivity of the reaction. Hydroxylamine can react with either the ketone or the nitrile functional group of benzoylacetonitrile. The reaction pathway is critically dependent on pH and temperature, leading to either the desired 3-amino-5-phenylisoxazole or the isomeric 5-amino-3-phenylisoxazole.[1]
Reaction Mechanism Overview
The diagram below illustrates the general mechanism and the critical branching point that determines the final product isomer.
Caption: General reaction mechanism for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis. Each question is followed by an expert analysis of the underlying causes and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?
A1: Low or no yield is a common but solvable issue. The problem often lies in one of three areas: reaction conditions, reagent quality, or the formation of an unexpected intermediate.
Potential Causes & Solutions:
-
Incorrect pH Control: This is the most critical parameter. The formation of 3-aminoisoxazoles from β-ketonitriles is highly favored under slightly acidic to neutral conditions (pH 7-8).[1] If the pH is too high (pH > 8), the reaction will preferentially form the 5-aminoisoxazole isomer, consuming your starting material without producing the desired product.[1]
-
Solution: Carefully buffer your reaction medium. Use a reliable pH meter to monitor and maintain the pH between 7 and 8 throughout the reaction.
-
-
Sub-optimal Temperature: While pH is the primary director of regioselectivity, temperature plays a key role in reaction kinetics. For the synthesis of 3-amino isomers, lower temperatures (≤45 °C) are recommended to prevent side reactions and favor the desired kinetic pathway.[1]
-
Solution: Equip your reaction vessel with a contact thermometer and a reliable heating/cooling system. Maintain the reaction temperature at or below 45 °C.
-
-
Poor Reagent Quality:
-
Hydroxylamine Hydrochloride: This reagent can degrade over time. Ensure you are using a high-purity grade from a reliable supplier.
-
Benzoylacetonitrile: This starting material can be unstable. Verify its purity by NMR or melting point before use. Impurities can inhibit the reaction or lead to unwanted side products.
-
-
Premature Workup: The reaction may be slower than anticipated.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not proceed with workup until the starting material has been consumed. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane.
-
Q2: I've isolated a product, but my NMR analysis shows it's the wrong isomer, 3-phenylisoxazol-5-amine. How can I fix this?
A2: This is a classic regioselectivity problem. You have successfully formed an isoxazole ring, but under conditions that favored hydroxylamine's attack on the ketone carbonyl rather than the nitrile.
Cause & Solution:
-
The Cause: The formation of the 5-amino isomer is favored under basic conditions (pH > 8) and at higher temperatures (typically above 50-60 °C).[1] Under these conditions, the ketone is more electrophilic and susceptible to nucleophilic attack by hydroxylamine.
-
The Solution: You must adjust your reaction parameters to favor attack on the nitrile. This involves a fundamental shift in your protocol.
| Parameter | To Synthesize 3-Amino-5-phenylisoxazole | To Synthesize 5-Amino-3-phenylisoxazole |
| pH | 7 < pH < 8 | > 8 |
| Temperature | ≤ 45 °C | > 50 °C (often reflux) |
| Rationale | Favors nucleophilic attack on the nitrile group. | Favors nucleophilic attack on the ketone carbonyl. |
| Data synthesized from Johnson, L. et al. (2013).[1][3] |
To obtain your desired 3-amino product, restart the synthesis using the conditions outlined in the first column of the table.
Q3: My reaction is messy, with multiple spots on the TLC plate, making purification difficult. How can I improve the reaction's cleanliness?
A3: A "messy" reaction profile indicates the formation of side products. Besides the incorrect isomer, other side reactions can occur, especially under harsh conditions.
Potential Causes & Solutions:
-
Decomposition of Starting Material: Benzoylacetonitrile can decompose in strongly basic or acidic conditions, or at high temperatures.
-
Solution: Adhere strictly to the recommended pH (7-8) and temperature (≤45 °C) ranges.[1] Ensure slow and controlled addition of reagents to avoid localized "hot spots" or pH spikes.
-
-
Solvent Choice: The solvent can influence reactant solubility and reaction rates.[4] While alcohols like ethanol are common, they may not always be optimal.
-
Solution: If using ethanol or methanol leads to a complex mixture, consider a solvent screen. Aprotic polar solvents like DMF or acetonitrile can sometimes provide cleaner reaction profiles, though you must re-optimize the temperature and reaction time.
-
-
Atmosphere Control: While not always necessary, some sensitive reactions benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative side reactions.
-
Solution: Assemble your reaction under a gentle stream of nitrogen. This is a simple step that can sometimes significantly clean up a reaction.
-
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues in your synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity by carefully controlling regioselectivity.
Objective: To synthesize this compound from benzoylacetonitrile and hydroxylamine hydrochloride.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (or other suitable buffer)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add benzoylacetonitrile (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.
-
Buffer Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
pH Adjustment: Gently warm the benzoylacetonitrile solution to 40-45 °C. Slowly add the hydroxylamine/acetate solution dropwise. After the addition is complete, check the pH of the reaction mixture. It should be between 7 and 8. Adjust with dilute HCl or NaOH if necessary.
-
Reaction: Maintain the reaction mixture at 40-45 °C. Monitor the progress of the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 4-8 hours, once the benzoylacetonitrile spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
-
This protocol is adapted from the principles outlined for achieving high regioselectivity in the synthesis of 3-aminoisoxazoles.[1][3]
References
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis
Welcome to the technical support resource for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for controlling regioselectivity in the synthesis of isoxazoles, a critical process in the development of new therapeutics and functional materials.[1][2][3][4]
Introduction to Regioselectivity in Isoxazole Synthesis
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental and widely utilized method for constructing the isoxazole ring system.[1][5][6][7] This reaction, often referred to as the Huisgen cycloaddition, can theoretically yield two regioisomers: the 3,4-disubstituted and the 3,5-disubstituted isoxazole.[5][8] The control over which isomer is formed is known as regioselectivity and is a crucial aspect of synthetic strategy. Poor regioselectivity leads to product mixtures that can be challenging and costly to separate, impacting overall yield and purity.[1][8]
This guide will address common challenges in achieving high regioselectivity and provide actionable solutions based on mechanistic principles and established experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common issue, particularly in thermal, uncatalyzed reactions.[1] The outcome is governed by a combination of steric and electronic factors related to the substituents on both the nitrile oxide and the alkyne.
Underlying Principles: The regioselectivity of the Huisgen cycloaddition can be explained by Frontier Molecular Orbital (FMO) theory.[5] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies of these orbitals, and the magnitudes of the orbital coefficients at the reacting atoms, determine which regioisomer is favored.
-
Normal Electron Demand: In many cases, the reaction is controlled by the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne).[9]
-
Inverse Electron Demand: In other scenarios, the interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant.[9]
Troubleshooting Strategies:
-
Catalysis: The use of a catalyst is a highly effective method for controlling regioselectivity.
-
Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis almost exclusively yields the 3,5-disubstituted isoxazole.[10] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.[10]
-
Ruthenium(II) Catalysis: In contrast, some ruthenium catalysts can favor the formation of the 3,4-disubstituted isomer.[1]
-
-
Substituent Effects:
-
Steric Hindrance: Bulky substituents on the alkyne or the nitrile oxide can sterically disfavor the formation of one regioisomer over the other.[5][11]
-
Electronic Effects: Electron-withdrawing groups on the alkyne generally favor the formation of the 3,5-disubstituted isoxazole in thermal reactions, while electron-donating groups can lead to mixtures or favor the 3,4-isomer.[6]
-
-
Solvent Effects: While often considered to have a minor effect on the rates of 1,3-dipolar cycloadditions, the solvent can influence regioselectivity.[5][12][13] Changing the solvent polarity may alter the relative energies of the transition states leading to the different isomers.[12][13] Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF) and protic (e.g., ethanol, water) is recommended.[14]
Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What strategies can I employ?
A2: Synthesizing the 3,4-disubstituted isoxazole can be challenging as the 3,5-isomer is often the thermodynamically favored product in many cycloaddition reactions.[8]
Strategies to Favor the 3,4-Isomer:
-
Intramolecular Cycloaddition: If the nitrile oxide and alkyne moieties are tethered within the same molecule, the resulting intramolecular 1,3-dipolar cycloaddition (INOC) can be highly regioselective, often favoring the kinetically controlled product, which can be the 3,4-isomer depending on the linker length and geometry.[8]
-
Specific Catalysis: As mentioned, certain ruthenium catalysts have been reported to favor the formation of 3,4-disubstituted isoxazoles.[1] A thorough literature search for catalysts specific to your substrate system is advised.
-
Alternative Synthetic Routes: If cycloaddition methods consistently fail to provide the desired regioisomer, consider alternative synthetic strategies for isoxazole ring formation. One such method is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enamino diketone) with hydroxylamine.[7][15][16] The regioselectivity of this reaction can be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions.[15][16]
Q3: My isoxazole synthesis is suffering from low yields and the formation of byproducts. What are the likely causes and how can I mitigate them?
A3: Low yields in isoxazole synthesis, particularly via the 1,3-dipolar cycloaddition pathway, often stem from the instability of the nitrile oxide intermediate.
Common Causes and Solutions:
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole 2-oxides), which is a significant competing side reaction.[10][14]
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the dipolarophile is readily available to trap the nitrile oxide as it is formed, minimizing its concentration and thus the rate of dimerization.[1][7]
-
Slow Addition: If using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dimerization pathway relative to the desired cycloaddition.[14]
-
-
Decomposition of Starting Materials: Ensure the purity of your starting materials. Aldoximes, common precursors to nitrile oxides, can be unstable.
-
Freshly Prepared Reagents: Use freshly prepared or purified aldoximes.
-
Appropriate Oxidant: The choice of oxidant for generating the nitrile oxide from the aldoxime is crucial. Common oxidants include N-chlorosuccinimide (NCS), sodium hypochlorite (bleach), and hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB).[1][7][17] The optimal oxidant will depend on the specific substrate.
-
-
Solvent Choice: The solvent can affect the stability of the nitrile oxide and the solubility of the reactants.[14] Ensure your reactants are fully dissolved under the reaction conditions.
Q4: How can I definitively determine the regiochemistry of my synthesized isoxazole?
A4: Unambiguous structure determination is critical. Several analytical techniques can be used, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.
Analytical Methods for Regioisomer Identification:
-
1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The chemical shift of the proton at the C4 or C5 position of the isoxazole ring can be diagnostic. In many cases, the C5-proton of a 3,5-disubstituted isoxazole appears at a different chemical shift compared to the C4-proton of a 3,4-disubstituted isomer.[18][19]
-
¹³C NMR: The chemical shifts of the C4 and C5 carbons are also distinct for the two regioisomers.[18][19][20] Comparing the observed chemical shifts to literature values for known isoxazoles can provide strong evidence for the regiochemistry.[21][22]
-
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive NMR experiment for assigning regiochemistry. For a 3,5-disubstituted isoxazole, you would expect to see a correlation between the substituent at the 5-position and the C4 and C5 carbons of the isoxazole ring. Conversely, for a 3,4-disubstituted isomer, correlations would be observed between the C4-substituent and the C3, C4, and C5 carbons.[23]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons on the substituents and the isoxazole ring protons, providing further structural confirmation.
-
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray diffraction provides an unambiguous determination of the molecular structure.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a general guideline for the regioselective synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an aldoxime.
-
Reaction Setup: To a solution of the terminal alkyne (1.0 eq.), aldoxime (1.2 eq.), and a copper(I) source (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, CH3CN, or a mixture with water), add a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).
-
Nitrile Oxide Generation: Add an oxidant (e.g., N-chlorosuccinimide or an aqueous solution of sodium hypochlorite) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Catalyst | Typical Regioisomeric Ratio (3,5- : 3,4-) | Key Advantages |
| None (Thermal) | Variable, often mixtures | Simple, metal-free |
| Copper(I) | >95:5 | High regioselectivity for 3,5-isomer, mild conditions |
| Ruthenium(II) | Can favor 3,4-isomer | Access to less common regioisomer |
Table 1. General effect of catalysts on the regioselectivity of 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes.
Visualization
Regiochemical Pathways in Isoxazole Synthesis
Caption: Regiochemical pathways in isoxazole synthesis.
Troubleshooting Workflow for Regioselective Isoxazole Synthesis
Caption: Troubleshooting workflow for regioselective isoxazole synthesis.
References
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [dr.lib.iastate.edu]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Phenylisoxazol-3-Amine by Recrystallization
Welcome to the technical support center for the purification of 5-phenylisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical pharmaceutical intermediate[1]. Recrystallization is a powerful technique for purification, but its success hinges on a nuanced understanding of the compound's properties and the procedural variables. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying scientific principles.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental questions researchers have before beginning the purification process.
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a purification technique used to separate a desired compound from impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, the goal is to dissolve the crude material in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or have different solubility characteristics, ideally remain dissolved in the cold solvent (the "mother liquor").
Q2: What are the key physical properties of this compound I should be aware of?
Understanding the compound's properties is critical for successful recrystallization. The melting point, in particular, serves as a key indicator of purity.
| Property | Value | Source |
| Chemical Name | This compound (or 3-Amino-5-phenylisoxazole) | [2][3] |
| CAS Number | 4369-55-5 / 6455-31-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈N₂O | [2][4] |
| Molecular Weight | 160.18 g/mol | [2] |
| Appearance | Varies; can be a liquid or solid. Often synthesized as a precipitate. | [1][4] |
| Melting Point | 110-114 °C (literature value for pure compound) | [1] |
Q3: How do I select the best solvent for the recrystallization of this compound?
The ideal solvent is one in which the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential solubility maximizes the recovery of the pure compound upon cooling.[6] Additionally, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). Based on synthesis literature, alcohols are excellent candidates.
| Solvent | Boiling Point (°C) | Suitability for this compound |
| Isopropanol | 82.6 | Excellent. Reported in literature as a successful recrystallization solvent for this compound.[1] |
| Methanol | 64.7 | Good. Used for recrystallizing structurally similar compounds.[7][8] Its lower boiling point makes it easy to remove. |
| Ethanol | 78.4 | Good. Similar properties to isopropanol and methanol; a common choice for aromatic compounds. |
| Water | 100 | Poor (as a single solvent). Generally, aromatic amines have low solubility in water but could be suitable as an "anti-solvent" in a mixed-solvent system. |
Part 2: Standard Operating Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound using isopropanol.
Experimental Protocol: Recrystallization from Isopropanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture gently on a hot plate to the boiling point of the solvent.
-
Achieve Saturation: Continue adding small portions of hot isopropanol to the boiling mixture until the solid just completely dissolves. It is crucial to use the minimum amount of boiling solvent necessary to achieve a saturated solution; adding too much will significantly reduce your final yield.[6]
-
(Optional) Decolorization: If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[9][10]
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities.[11]
-
Induce Full Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities. Using room temperature or excessive wash solvent will redissolve some of your product and lower the yield.[6]
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or by transferring them to a watch glass. Determine the final mass and calculate the percent recovery.
-
Purity Assessment: Measure the melting point of the dried crystals. A sharp melting point range close to the literature value (110-114 °C) indicates high purity.
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Part 3: Troubleshooting Guide
This section provides solutions to the most common problems encountered during the recrystallization of this compound.
Q4: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal saturation point.[6] This can happen if the solution is too clean or cools too smoothly.
Solutions:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The tiny scratches create nucleation sites where crystallization can begin.[11]
-
Seeding: Add a single, tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[6]
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then repeat the cooling process.[11]
Q5: My final yield of pure crystals is disappointingly low. What are the likely causes?
Low yield is a common frustration. The cause is almost always related to using an incorrect amount of solvent at some stage.
Causes & Solutions:
-
Cause 1: Too Much Solvent During Dissolution. Using more than the minimum required amount of boiling solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Always add the hot solvent in small portions, ensuring the solid just dissolves.
-
-
Cause 2: Premature Crystallization. If the compound crystallizes during hot filtration, you will lose product on the filter paper.
-
Solution: Use a pre-heated funnel and filter the solution quickly. If this is a persistent problem, add a small excess of hot solvent (5-10%) before filtering, and then boil it off after filtration is complete.[9]
-
-
Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve a portion of your purified product.[6]
-
Solution: Use a minimal amount of ice-cold solvent for the wash.
-
Q6: My compound is separating as a sticky oil, not as solid crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature that is above its melting point.[9] This is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture.
Solutions:
-
Re-dissolve and Dilute: Return the flask to the hot plate and heat until the oil re-dissolves completely. Add a small amount (10-15%) more solvent.[11] This lowers the saturation temperature, ensuring that when the compound does precipitate, it is below its melting point.
-
Slow Down Cooling: After re-dissolving, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.
-
Scratch at a Higher Temperature: Try scratching the flask to induce crystallization while the solution is still warm, but cooling.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
- 1. 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-phenylisoxazol-5-amine | CAS 4369-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound AldrichCPR 6455-31-8 [sigmaaldrich.com]
- 5. 6455-31-8|this compound|BLD Pharm [bldpharm.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
identification of byproducts in 5-phenylisoxazol-3-amine synthesis
Technical Support Center: Synthesis of 5-Phenylisoxazol-3-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation during the synthesis of this important heterocyclic compound. Our goal is to provide you with the mechanistic insights and practical protocols necessary to identify, troubleshoot, and minimize impurities in your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
The most common and efficient route to this compound involves the base-catalyzed condensation and cyclization of benzoylacetonitrile with hydroxylamine. While seemingly straightforward, this reaction is sensitive to conditions that can lead to several byproducts.
Q1: My reaction yield is low, and I've isolated a significant amount of a byproduct with a mass of [M+H]⁺ = 146.1. What is this impurity?
Answer: This byproduct is likely benzoylacetamide , which arises from the hydrolysis of the starting material, benzoylacetonitrile.
Causality and Mechanism: The synthesis is typically conducted under basic conditions (e.g., using sodium acetate, sodium carbonate, or an organic base) to liberate free hydroxylamine from its hydrochloride salt.[1] However, the β-ketonitrile starting material, benzoylacetonitrile, is susceptible to hydrolysis under these conditions, especially in the presence of water at elevated temperatures. The nitrile group is hydrolyzed to a primary amide, forming benzoylacetamide.
This side reaction becomes particularly prominent if:
-
The reaction is heated for an extended period.
-
The concentration of the base is too high.
-
The reaction medium contains a significant amount of water.
The formation of benzoylacetamide consumes the starting material, directly reducing the theoretical yield of the desired this compound.[2]
Q2: My LC-MS analysis shows a peak with the correct mass for the product ([M+H]⁺ = 161.1), but also a prominent peak at [M+H]⁺ = 179.1. What could this second peak be?
Answer: This peak corresponds to the intermediate benzoylacetonitrile oxime , which has failed to cyclize.
Causality and Mechanism: The synthesis proceeds in two key steps: (1) The nucleophilic attack of hydroxylamine on the ketone carbonyl of benzoylacetonitrile to form an oxime intermediate, and (2) the intramolecular cyclization of the oxime onto the nitrile group to form the isoxazole ring.
Failure to cyclize can be attributed to several factors:
-
Insufficient Base: The cyclization step is base-catalyzed. The base is required to deprotonate the oxime hydroxyl group, increasing its nucleophilicity to attack the nitrile carbon. If the base is fully consumed in neutralizing hydroxylamine hydrochloride, there may not be enough to promote efficient cyclization.
-
Low Temperature or Short Reaction Time: The cyclization step has a higher activation energy than the initial oxime formation. If the reaction is not heated sufficiently or is stopped prematurely, the intermediate may be isolated as the major product.
-
Solvent Effects: Protic solvents like ethanol can stabilize the intermediate through hydrogen bonding, potentially slowing down the rate of cyclization compared to aprotic solvents.[3]
Q3: My ¹H NMR spectrum is complex. Besides the expected product signals, I see additional aromatic multiplets and what appears to be an uncyclized intermediate. What side reactions could lead to this?
Answer: A complex NMR spectrum often points to the presence of multiple byproducts. Besides the uncyclized oxime intermediate mentioned in Q2, another possibility is the formation of benzamide .
Causality and Mechanism: The formation of a simple amide from a nitrile in the presence of hydroxylamine can occur, particularly with nitriles bearing electron-withdrawing groups.[3][4] While benzoylacetonitrile is a β-ketonitrile, under certain conditions, a side reaction can lead to the formation of benzamide. This can happen if the hydroxylamine attacks the nitrile group in a manner that facilitates hydrolysis upon workup, or through a more complex rearrangement pathway.[2] The presence of benzamide would introduce distinct aromatic signals in the ¹H NMR spectrum that differ from both the starting material and the desired product.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route to this compound and the key side reactions leading to common byproducts.
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Byproduct Identification Guide
Accurate identification of byproducts is crucial for optimizing your reaction. The following table summarizes the key analytical data for the target product and its common impurities.
| Compound | Molecular Formula | Molecular Weight | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| This compound | C₉H₈N₂O | 160.17 | 161.1 | ~7.8-7.9 (m, 2H), ~7.4-7.5 (m, 3H), ~6.5 (s, 2H, NH₂), ~6.2 (s, 1H) |
| Benzoylacetonitrile Oxime | C₉H₈N₂O | 160.17 | 161.1 (isomer) | Signals for uncyclized structure, distinct from product. |
| Benzoylacetamide | C₉H₉NO₂ | 163.17 | 164.1 | ~7.9-8.0 (d, 2H), ~7.5-7.7 (m, 3H), ~4.2 (s, 2H), Amide NH₂ signals |
| Benzamide | C₇H₇NO | 121.14 | 122.1 | ~7.9 (d, 2H), ~7.4-7.6 (m, 3H), Two broad singlets for NH₂ protons |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Analytical Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Procedure:
-
Spot the crude reaction mixture, the benzoylacetonitrile starting material, and a co-spot (mixture of both) on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize under UV light (254 nm). The product, this compound, is typically more polar than the starting material and will have a lower Rf value. The formation of highly polar byproducts like benzoylacetamide will be evident as spots near the baseline.
-
-
Interpretation: The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. The intensity of any additional spots corresponds to byproduct formation.
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Dissolve a small sample of the crude or purified material in methanol or acetonitrile.
-
Inject onto the HPLC system.
-
Monitor the chromatogram for peaks and analyze the corresponding mass spectra.
-
-
Interpretation: Use the mass-to-charge ratios (m/z) from the table above to identify the product and potential byproducts. The peak area percentage in the UV chromatogram provides a quantitative estimate of purity.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues of 5-phenylisoxazol-3-amine in biological assays
Commencing Data Gathering
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optimization of reaction conditions for 5-phenylisoxazol-3-amine synthesis
Technical Support Center: Synthesis of 5-Phenylisoxazol-3-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and optimized protocols grounded in mechanistic principles to ensure reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route involves the condensation and subsequent cyclization of benzoylacetonitrile (a β-ketonitrile) with hydroxylamine. The reaction leverages the dual electrophilicity of the β-ketonitrile at the ketone and nitrile carbons. The key to a successful synthesis is controlling the regioselectivity of the hydroxylamine attack to favor the formation of the desired 3-amino-5-phenyl isomer.
Q2: Why is regioselectivity a critical issue in this synthesis?
Hydroxylamine is an ambident nucleophile that can attack either the ketone or the nitrile group of benzoylacetonitrile. This can lead to two different regioisomers:
-
Attack at the Nitrile: Leads to an amidoxime intermediate, which then cyclizes to form the desired This compound .
-
Attack at the Ketone: Forms an oxime intermediate, which cyclizes to yield the undesired 3-phenylisoxazol-5-amine .
Controlling the reaction conditions, specifically pH and temperature, is paramount for directing the reaction toward the desired product.[1]
Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Regioselectivity & Formation of 3-Phenylisoxazol-5-amine Isomer
Q: My final product is a mixture of regioisomers, with a significant amount of the undesired 3-phenylisoxazol-5-amine. How can I improve the selectivity for the 3-amino isomer?
A: This is the most common challenge and is almost always linked to pH and temperature control. The nucleophilic attack of hydroxylamine on the nitrile group is favored under mildly acidic to neutral conditions (pH 7-8) and at lower temperatures (≤45 °C).[1] Conversely, attack at the more reactive ketone carbonyl is favored at higher pH (>8) and elevated temperatures.[1]
Causality:
-
At lower pH (7-8): The nitrile group is sufficiently electrophilic for attack, while the ketone is less prone to forming an oxime. The reaction proceeds via the amidoxime intermediate.
-
At higher pH (>8): The increased basicity promotes the formation of the oxime at the ketone carbonyl, which is kinetically faster at higher temperatures, leading to the 5-amino isomer.
Recommended Actions:
-
Strict pH Control: Buffer the reaction medium or use a salt of hydroxylamine (e.g., hydroxylamine hydrochloride) with a carefully chosen base to maintain the pH between 7 and 8.
-
Lower the Reaction Temperature: Conduct the initial reaction of hydroxylamine with benzoylacetonitrile at or below 45°C to favor attack at the nitrile.[1]
-
Slow Addition: Add the base or hydroxylamine solution slowly to the β-ketonitrile to maintain better control over local temperature and pH.
Workflow for Diagnosing Regioselectivity Issues
Caption: Troubleshooting flowchart for regioselectivity.
Issue 2: Low Overall Yield
Q: My reaction has gone to completion, but the isolated yield of this compound is low. What are the likely causes?
A: Low yields can stem from several factors beyond regioselectivity, including incomplete reaction, product degradation, or formation of soluble byproducts that are lost during work-up.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Amide Byproduct Formation | Hydroxylamine can react with the nitrile group to form a stable benzoylacetamide byproduct instead of the desired amidoxime for cyclization, especially in anhydrous conditions.[2] | Ensure the presence of a suitable base and solvent system (e.g., aqueous ethanol) to facilitate the cyclization step after the initial condensation. |
| Incomplete Cyclization | The intermediate amidoxime may not fully cyclize to the isoxazole ring. This step is often promoted by acid or heat. | After the initial low-temperature condensation, consider a controlled heating step (e.g., reflux) or the addition of a catalytic amount of acid to drive the cyclization to completion. Monitor via TLC. |
| Product Degradation | Prolonged exposure to harsh acidic or basic conditions during work-up can lead to hydrolysis of the isoxazole ring or the amine functionality. | Neutralize the reaction mixture carefully before extraction. Avoid unnecessarily long exposure to strong acids or bases. |
| Poor Precipitation/Extraction | The product may have some solubility in the aqueous phase, leading to losses during extraction. | Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility before extracting with an organic solvent like ethyl acetate or dichloromethane. |
Optimized Experimental Protocol
This protocol is designed to maximize yield and regioselectivity for this compound.
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve benzoylacetonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to free the hydroxylamine and buffer the solution to a mildly acidic/neutral pH.
-
Initial Condensation: Stir the mixture at 40-45°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). This step favors the formation of the amidoxime intermediate.
-
Cyclization: Once the starting material is consumed, heat the reaction mixture to reflux (approx. 80-85°C) for an additional 4-6 hours to ensure complete cyclization to the isoxazole ring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add water to the remaining mixture to precipitate the crude product. If no precipitate forms, proceed to extraction.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
-
Reaction Pathway Visualization
Caption: Reaction pathway for this compound synthesis.
References
Technical Support Center: Navigating Unstable Nitrile Oxide Intermediates in Isoxazole Synthesis
Welcome to the technical support hub for chemists and researchers engaged in isoxazole synthesis. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a cornerstone transformation for constructing the isoxazole core, a privileged scaffold in medicinal chemistry and materials science.[1][2][3] However, the inherent instability of most nitrile oxide intermediates presents a significant synthetic challenge, often leading to diminished yields and complex product mixtures.[4][5]
This guide is designed to provide you, the practicing scientist, with expert insights and actionable troubleshooting strategies to effectively manage these transient intermediates. We will delve into the causality behind common experimental pitfalls and offer validated protocols to streamline your synthetic workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during isoxazole synthesis involving nitrile oxide intermediates in a practical question-and-answer format.
Q1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What is happening, and how can I fix it?
Answer:
This is the most frequent issue and is almost certainly due to the dimerization of your nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[5][6] Nitrile oxides are high-energy, reactive species.[5] In the absence of a sufficiently reactive dipolarophile (your alkene or alkyne), or if their concentration becomes too high, they will readily react with themselves in a [3+2] cycloaddition.[7][8]
The core principle to mitigate this is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.
Recommended Solutions:
-
In Situ Generation (Recommended): This is the most effective strategy. The nitrile oxide is generated slowly in the presence of the dipolarophile, ensuring it is trapped in the desired cycloaddition before it can dimerize.[1][6][9] There are several reliable methods for in situ generation.
-
Slow Addition/High Dilution: If you must use a pre-formed stable nitrile oxide or a method that generates it rapidly, employ slow addition of the nitrile oxide precursor or the activating reagent to a solution of the dipolarophile.[6] Running the reaction under high dilution can also disfavor the bimolecular dimerization reaction.
-
Diffusion Reagent Mixing: For base-induced generation from hydroximoyl chlorides, a technique using a volatile base (e.g., triethylamine) can be effective. The base is introduced into the headspace of the reaction vessel and slowly diffuses into the solution, generating the nitrile oxide at a controlled rate.[10]
Q2: I'm trying to generate the nitrile oxide in situ from an aldoxime, but the reaction is sluggish, and I'm seeing decomposition of my starting material. What can I do?
Answer:
The oxidative conversion of an aldoxime to a nitrile oxide is a delicate process. Sluggish reactions or starting material decomposition point to suboptimal reaction conditions or an inappropriate choice of oxidant for your specific substrate.
Causality & Optimization Strategies:
-
Oxidant Reactivity: The oxidant must be strong enough to effect the dehydrogenation of the aldoxime but not so harsh that it degrades your substrate or product.
-
Substrate Sensitivity: Electron-rich or sensitive functional groups in your starting material may not be compatible with harsh oxidants.[11]
Recommended Solutions:
-
Screen Different Oxidants: Several reagents are commonly used. If one isn't working, consider an alternative.
-
Sodium Hypochlorite (Bleach): A cost-effective and common choice, often used in a biphasic system (e.g., DCM/bleach).[1]
-
N-Chlorosuccinimide (NCS) / Base: A two-step, one-pot method where the aldoxime is first converted to the hydroximoyl chloride, followed by dehydrochlorination with a base like triethylamine.[12][13]
-
Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate or tert-butyl hypoiodite (t-BuOI) are often milder and highly efficient, suitable for sensitive substrates.[14][15]
-
-
Adjust Temperature: Many oxidation reactions are exothermic. Running the reaction at 0 °C or even lower temperatures can control the reaction rate and prevent byproduct formation.
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and solubility of reagents. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are common choices.
Q3: I'm using the hydroximoyl chloride method, but my yields are inconsistent. What are the critical parameters to control?
Answer:
The classic dehydrohalogenation of a hydroximoyl chloride is a robust method but requires careful control of two key factors: the quality of the hydroximoyl chloride precursor and the choice and addition of the base.
Causality & Optimization Strategies:
-
Hydroximoyl Chloride Instability: Hydroximoyl chlorides themselves can be unstable and are often used immediately after preparation.[9] They are sensitive to moisture and heat. Ensure your precursor is pure and dry.
-
Base Strength and Nucleophilicity: The base should be strong enough to dehydrochlorinate the precursor but should be non-nucleophilic to avoid side reactions. Triethylamine (Et₃N) is a common choice.[16] Sterically hindered bases like diisopropylethylamine (DIPEA) can also be effective.[16]
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete reaction, but avoid a large excess which can promote side reactions.
Recommended Protocol (General):
-
Dissolve the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.0-1.5 equiv) in a dry, inert solvent (e.g., THF or Et₂O).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.1 equiv) dropwise to the stirred solution over 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for generating nitrile oxides in situ?
Answer: There are three primary, well-established methods for the in situ generation of nitrile oxides, each with its own advantages depending on the substrate.[2][17]
| Method | Precursor | Reagents | Advantages | Considerations |
| Dehydrohalogenation | Hydroximoyl Chloride | Non-nucleophilic base (e.g., Et₃N, DIPEA) | Widely applicable, classic method.[11][14] | Precursor can be unstable; requires an extra step for preparation.[9] |
| Oxidation of Aldoximes | Aldoxime | NaOCl, NCS, t-BuOI, hypervalent iodine reagents | One-pot from stable aldehyde precursors.[2][4] | Oxidant must be compatible with other functional groups.[11] |
| Dehydration of Nitroalkanes | Primary Nitroalkane | Dehydrating agent (e.g., Phenyl isocyanate, Tf₂O) | Good for aliphatic nitrile oxides.[2][11][18] | Nitroalkane precursors may not always be readily available.[11] |
Q2: My dipolarophile (alkene/alkyne) is electron-poor. How does this affect the reaction?
Answer: The electronics of your dipolarophile are critical. Nitrile oxide cycloadditions are generally favored with electron-rich alkenes/alkynes. If your dipolarophile is electron-deficient, the rate of the desired cycloaddition will be slower. This slower trapping of the nitrile oxide significantly increases the likelihood of dimerization.
Solutions:
-
Increase Dipolarophile Concentration: Use a larger excess of the electron-poor dipolarophile (e.g., 3-5 equivalents) to increase the probability of a successful cycloaddition over dimerization.
-
Use a Slower Generation Method: Couple the reaction with a very slow in situ generation method to ensure the nitrile oxide concentration never builds up.
-
Higher Temperatures: In some cases, carefully increasing the reaction temperature can increase the rate of the cycloaddition, but this must be balanced against the thermal stability of the nitrile oxide and reactants.
Q3: How can I tell if my nitrile oxide is stable enough to be isolated?
Answer: The vast majority of nitrile oxides are unstable and should be generated and used in situ.[4][19] However, extreme steric hindrance around the nitrile oxide functional group can prevent dimerization and lead to isolable, stable compounds.[4][20]
Indicators of Stability:
-
Steric Shielding: Aromatic nitrile oxides with bulky substituents in both ortho positions (e.g., 2,4,6-trimethylbenzonitrile oxide or mesitylnitrile oxide) are often stable, crystalline solids.[4][20][21]
-
Conjugation/Delocalization: Extended π-systems can also contribute to stability.[13][21]
Unless your nitrile oxide possesses significant steric shielding, it is safest and most practical to assume it is unstable and must be generated in situ.[20]
Visualizing the Challenge: Reaction Pathways
To better understand the kinetics at play, consider the primary pathways available to the nitrile oxide intermediate. The goal is to favor the cycloaddition pathway (k₁) over the dimerization pathway (k₂).
Caption: Competing pathways for the unstable nitrile oxide intermediate.
Experimental Workflow: In Situ Generation from an Aldoxime
This workflow details a general procedure for the popular and effective oxidative method using sodium hypochlorite.
Caption: Experimental workflow for isoxazole synthesis via in situ nitrile oxide generation.
References
- 1. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 2. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rushim.ru [rushim.ru]
- 19. download.e-bookshelf.de [download.e-bookshelf.de]
- 20. EP0903338A2 - Synthesis of stable nitrile oxide compounds - Google Patents [patents.google.com]
- 21. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 5-Phenylisoxazol-3-amine Synthesis
Welcome to the technical support center for the synthesis of 5-phenylisoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to explore and troubleshoot alternative synthetic routes beyond the conventional methods. Here, we address common challenges, provide in-depth procedural guidance, and explain the critical causality behind experimental choices to enhance the success and efficiency of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during your experiments.
Category 1: Issues in Cycloaddition Routes (e.g., via Nitrile Oxides)
Question: My [3+2] cycloaddition between phenylacetylene and a cyanate equivalent is giving poor regioselectivity. How can I favor the formation of the 3-amino-5-phenylisoxazole isomer?
Answer: This is a classic challenge in isoxazole synthesis. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (alkyne). To favor the desired 5-phenyl isomer, consider the following:
-
Mechanism Insight: The reaction proceeds via a concerted [3+2] cycloaddition. The regioselectivity is often dictated by the frontier molecular orbitals (HOMO-LUMO interactions). In many cases, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide.
-
Troubleshooting Steps:
-
Choice of Cyanate Source: Instead of generating the nitrile oxide from a potentially unstable precursor in situ, consider using a more stable source or a different precursor altogether. For instance, using hydroxylamine on a β-ketonitrile is a more convergent approach that avoids this specific regioselectivity issue.
-
Solvent Polarity: Systematically vary the solvent. Non-polar solvents like toluene or benzene can sometimes favor one regioisomer over another by influencing the transition state energetics.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.
-
Question: I am observing significant dimerization of my nitrile oxide precursor, leading to low yields of the desired isoxazole. What can I do to minimize this side reaction?
Answer: Nitrile oxide dimerization to form furoxans is a common and often rapid side reaction, especially at high concentrations. The key is to keep the instantaneous concentration of the free nitrile oxide low.
-
Expert Recommendation: The most effective strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile (phenylacetylene). This ensures that the nitrile oxide reacts with your alkyne as soon as it is formed.
-
Procedural Modifications:
-
Slow Addition: Add the reagent that generates the nitrile oxide (e.g., a base like triethylamine to an oxime chloride) slowly, over several hours, to the solution containing the phenylacetylene.
-
High Dilution: Running the reaction under high dilution conditions can also disfavor the bimolecular dimerization reaction.
-
Category 2: Alternative Precursors and Reagents
Question: I am attempting a synthesis starting from benzoylacetonitrile. What are the critical parameters to ensure a clean conversion to this compound with hydroxylamine?
Answer: The reaction of a β-ketonitrile like benzoylacetonitrile with hydroxylamine is a robust and common method. However, success hinges on careful pH control and managing the intermediates.
-
Causality Explained: The reaction proceeds through the formation of an oxime intermediate from the ketone, followed by an intramolecular cyclization with the nitrile group. The pH is critical because it affects both the nucleophilicity of the hydroxylamine and the rate of the cyclization step.
-
Troubleshooting Guide:
-
Problem: Incomplete reaction or stalling.
-
Cause: Incorrect pH. If the medium is too acidic, the hydroxylamine is protonated and its nucleophilicity decreases. If too basic, the desired cyclization can be disfavored.
-
Solution: Maintain a slightly basic pH, typically between 8 and 10. Use a buffer or add a base like sodium acetate or sodium carbonate. Monitor the pH throughout the reaction.
-
-
Problem: Formation of side products.
-
Cause: The oxime intermediate can sometimes undergo side reactions if the cyclization is slow.
-
Solution: Ensure efficient stirring and moderate heating (e.g., 50-70 °C) to promote the cyclization step once the oxime has formed. Following the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Comparative Overview of Synthetic Routes
The table below summarizes key aspects of different synthetic approaches to help you select the most suitable method for your specific needs.
| Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Common Challenges |
| Route A: Classical Condensation | Benzoylacetonitrile | Hydroxylamine hydrochloride, Base (e.g., NaOAc) | 75-90% | High yield, readily available starting materials, straightforward procedure. | Requires careful pH control; potential for side products if not optimized. |
| Route B: [3+2] Cycloaddition | Phenylacetylene, Chlorooxime of formamide | Triethylamine | 40-60% | Modular; allows for variation in the alkyne component. | Regioselectivity issues; nitrile oxide dimerization; handling of potentially unstable intermediates. |
| Route C: From Phenylpropiolonitrile | Phenylpropiolonitrile | Hydroxylamine hydrochloride, Base | 65-80% | Good yield, direct formation of the isoxazole core. | Starting material may be less common; potential for Michael addition side products. |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis from Benzoylacetonitrile (Route A)
This protocol emphasizes pH control for maximizing yield and purity.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (10.0 g, 68.9 mmol) in ethanol (100 mL).
-
Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.26 g, 75.8 mmol) and sodium acetate (8.97 g, 109.4 mmol) in water (50 mL).
-
Reaction Execution: Add the hydroxylamine/acetate solution to the flask containing the benzoylacetonitrile.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield this compound as a white to off-white solid.
Caption: Workflow for the synthesis of this compound via Route A.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and solving the common problem of low product yield.
Caption: Diagnostic workflow for troubleshooting low product yield.
common pitfalls in the characterization of isoxazole derivatives
Welcome to the technical support center for the characterization of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. Isoxazoles are foundational in many pharmaceuticals, but their unique electronic and structural properties can present significant characterization challenges.[1][2][3][4] This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate common pitfalls and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the handling and analysis of isoxazole derivatives.
Q1: My NMR data is ambiguous. How can I definitively determine the substitution pattern (regioisomerism) of my isoxazole?
A1: This is the most common pitfall. The synthesis of isoxazoles, often from 1,3-dicarbonyl compounds and hydroxylamine, can theoretically produce multiple regioisomers.[5][6] Relying solely on 1D ¹H NMR is often insufficient. A multi-technique approach is essential for unambiguous assignment.
-
Start with 2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial. Long-range couplings (²J, ³J) between protons and carbons will reveal the connectivity of your substituents to the isoxazole core. For example, a proton on a substituent showing a correlation to two ring carbons is a strong indicator of its position.[7] Nuclear Overhauser Effect (NOE) experiments can also help by showing through-space proximity between substituent protons and the C4-H of the isoxazole ring.
-
Leverage ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) are distinct and sensitive to the substitution pattern. However, without authentic standards, these can also be ambiguous.
-
Consider Advanced Techniques: For particularly challenging cases, 1D ¹⁴N-filtered ¹³C solid-state NMR can be a powerful, unambiguous tool. This "attached nitrogen test" differentiates isomers by identifying only the carbon atoms directly bonded to a nitrogen, which varies between isoxazoles and their oxazole isomers.[8][9]
-
Gold Standard: When possible, single-crystal X-ray crystallography provides the definitive, unambiguous structure.[10][11]
Q2: My compound appears to be degrading during purification or upon storage. Are isoxazole derivatives known to be unstable?
A2: Yes, stability can be a significant issue depending on the substitution and the experimental conditions. The N-O bond is the weakest link in the ring and is susceptible to cleavage.
-
pH Sensitivity: Some isoxazoles are unstable under strongly acidic or basic conditions. For example, the anti-inflammatory drug Leflunomide is known to undergo base-catalyzed ring opening.[12] It is crucial to screen for pH stability, especially if your purification or formulation involves buffers.[12][13]
-
Photochemical Instability: The weak N-O bond can break under UV irradiation, leading to a rearrangement to an oxazole via an azirine intermediate.[14] It is best practice to store isoxazole derivatives in amber vials and protect them from direct light.
-
Chromatography Issues: Some derivatives may degrade on silica gel.[15] If you observe streaking or multiple spots on TLC after column chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small percentage of triethylamine in your eluent.
Q3: The mass spectrum of my isoxazole derivative shows unexpected fragmentation patterns. What are the typical cleavage pathways?
A3: Mass spectrometry of isoxazoles is heavily influenced by the weak N-O bond. Electron impact (EI) ionization often provides sufficient energy to initiate characteristic fragmentation cascades.
The three most prominent pathways are:
-
N-O Bond Cleavage: This is often the initial and most dominant fragmentation, leading to the loss of a nitrile species (R-C≡N) from the C3-N bond.[16][17]
-
Loss of Substituents: Facile loss of substituents from the dihydropyridine ring, if present, or directly from the isoxazole ring is common.[16]
-
Ring Scission: More complex rearrangements can lead to the loss of fragments like HCO or CO.[18]
Understanding these pathways is critical to correctly interpreting your mass spectrum and confirming the structure of your compound.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed workflows and troubleshooting for specific analytical techniques.
Guide 1: NMR Spectroscopy - Unambiguous Regioisomer Assignment
Issue: You have synthesized a 3,5-disubstituted isoxazole, but you cannot rule out the formation of the 3,4- or 4,5-disubstituted isomers based on ¹H NMR alone.
Caption: Decision workflow for NMR-based structural elucidation of isoxazoles.
-
Sample Preparation: Prepare a solution of your purified isoxazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.
-
Acquisition: Run a standard gradient-selected HMBC experiment on your NMR spectrometer. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to enhance ³J correlations.
-
Data Analysis (The Causality):
-
Identify the Isoxazole C4-H: This is typically a singlet in the aromatic region (δ 6.0-6.8 ppm for many derivatives) if unsubstituted.
-
Look for Key Correlations:
-
To distinguish a 3,5-isomer: The protons of the substituent at C3 should show an HMBC correlation to C3 and C4 of the isoxazole ring. Similarly, the protons of the C5 substituent should correlate to C5 and C4. The C4-H will show correlations to C3, C5, and the carbon of the substituent at C4 (if present).
-
To distinguish a 3,4-isomer: The protons of the C3 substituent will correlate to C3 and C4. The protons of the C4 substituent will correlate to C3, C4, and C5. The C5-H will show correlations to C4 and C5.
-
-
-
Validation: Cross-reference your HMBC correlations with COSY (for proton-proton couplings) and HSQC (for direct one-bond proton-carbon correlations) to build a complete, self-validating structural assignment.[19]
This table provides approximate chemical shift ranges for the isoxazole ring. Actual values will vary based on substituents and solvent.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-3 | ~8.4 - 8.8 | - | Only present in 4,5-disubstituted isoxazoles. |
| H-4 | ~6.2 - 6.8 | ~100 - 115 | Often a sharp singlet. Its position is sensitive to adjacent substituents. |
| H-5 | ~8.2 - 8.6 | - | Only present in 3,4-disubstituted isoxazoles. |
| C-3 | - | ~150 - 160 | Chemical shift is influenced by the electronegativity of the C3 substituent. |
| C-4 | - | ~100 - 115 | Corresponds to the H-4 signal. |
| C-5 | - | ~168 - 175 | Typically the most downfield ring carbon. |
Guide 2: Mass Spectrometry - Interpreting Fragmentation
Issue: You observe a complex fragmentation pattern in the mass spectrum of your isoxazole-containing compound and need to confirm its identity.
Caption: Major fragmentation pathways for a generic substituted isoxazole in MS.
-
Identify the Molecular Ion (M⁺˙): First, confirm the m/z of the molecular ion. Check for adducts (e.g., [M+H]⁺, [M+Na]⁺) if using soft ionization techniques like ESI.
-
Look for N-O Cleavage Products: This is the hallmark of isoxazole fragmentation.[16][17] Calculate the expected mass loss for the nitrile corresponding to the C3 position (R¹CN). This is often a prominent peak.
-
Analyze Substituent Losses: Identify peaks corresponding to the loss of substituents (R¹ or R²). Simple cleavage of alkyl or aryl groups is common.
-
Use High-Resolution MS (HRMS): Whenever possible, use HRMS to obtain the exact mass of the parent ion and key fragments. This allows you to calculate the elemental composition and confidently assign fragments, distinguishing between, for example, a loss of CO and C₂H₄ which have the same nominal mass (28 Da).
Guide 3: X-ray Crystallography - The Definitive Answer
Issue: All spectroscopic data is inconclusive, and you require absolute proof of structure, including stereochemistry.
-
Crystal Growth (The Bottleneck): This is the most critical and often most challenging step.[10]
-
Purify Your Compound: Start with the highest purity material possible (>99%).
-
Screen Solvents: Use a range of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane).
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.[11]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial inside a larger, sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the vial, inducing crystallization.
-
Cooling: Slowly cool a saturated solution.
-
-
-
Crystal Mounting and Data Collection: Mount a suitable single crystal (typically >0.1 mm, clear, no visible defects) on the diffractometer.[11] A data collection strategy is then devised to measure a complete set of diffraction intensities.
-
Structure Solution and Refinement: The diffraction data is used to solve the initial structure and then refine the atomic positions and thermal parameters to generate a final, highly accurate 3D model of your molecule.[11][23]
-
Validation: The final model is analyzed for geometric reasonability (bond lengths, angles) and a Crystallographic Information File (CIF) is generated. This file is the standard for reporting crystal structures.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. umimpact.umt.edu [umimpact.umt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of 5-phenylisoxazol-3-amine's Biological Activity
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][3] The isoxazole moiety's capacity to engage in various non-covalent interactions with biological targets, such as enzymes and receptors, makes it a valuable building block in drug design and development.[1][2]
This guide focuses on a specific, yet foundational, member of this family: 5-phenylisoxazol-3-amine . While extensive literature exists for complex isoxazole derivatives, the biological potential of this core structure remains less characterized. The objective of this document is to provide a comprehensive framework for the in vitro validation of this compound's potential biological activities. We will explore two of the most prominent therapeutic areas for isoxazole derivatives—oncology and inflammation—by providing detailed experimental protocols, comparative data from published analogs, and the scientific rationale underpinning each step. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.
Part 1: Validation of Anticancer Activity
Rationale for Investigation
The phenylisoxazole core is a recurring motif in compounds designed as anticancer agents.[4][5] Derivatives have demonstrated potent growth-inhibitory effects against numerous cancer cell lines by inducing apoptosis or inhibiting key enzymes involved in cancer progression, such as Histone Deacetylases (HDACs).[5][6] For instance, a new class of 3-phenylisoxazole derivatives has been synthesized and identified as potent HDAC1 inhibitors, exhibiting significant anti-proliferative activity against prostate cancer cells.[5][7] Another study highlighted a 3-phenylisoxazolo[5,4-d]pyrimidine derivative that showed remarkable growth inhibitory effects on various cancer cell lines, including colon, melanoma, CNS, and breast cancer.[6]
Given this precedent, it is logical to postulate that the foundational this compound structure may possess inherent cytotoxic or anti-proliferative properties. The following experimental plan outlines a robust strategy for its initial validation.
Comparative Compounds for Performance Benchmarking
To contextualize the potential efficacy of this compound, we will compare its hypothetical performance against two well-characterized derivatives from recent literature:
-
Compound 10h (An Apoptosis-Inducing Agent): An N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivative that has demonstrated potent growth inhibition across multiple cancer cell lines.[6]
-
Compound 17 (An HDAC Inhibitor): A 3-phenylisoxazole derivative identified as a potent HDAC1 inhibitor with significant activity against prostate cancer cells (PC3).[5][7]
Experimental Workflow: Anticancer Activity Screening
The following diagram outlines the standard workflow for assessing the in vitro anticancer potential of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives as apoptosis-inducing cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenylisoxazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylisoxazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to interact with a wide array of biological targets.[1][2] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of its analogs, moving beyond a simple recitation of data to explain the causal relationships between molecular architecture and biological function. By synthesizing findings from various studies, we aim to provide a strategic resource for the rational design of novel therapeutics, with a particular focus on their emerging role as enzyme inhibitors.
The this compound Core: A Scaffold of Versatility
The inherent versatility of the this compound core stems from its distinct chemical features. The isoxazole ring acts as a bioisostere for amides and esters, offering metabolic stability while participating in hydrogen bonding.[3] The 3-amino group provides a critical vector for hydrogen bond donation and a key site for synthetic elaboration. The 5-phenyl ring serves as a large, modifiable anchor, allowing for fine-tuning of steric, electronic, and hydrophobic properties to optimize target engagement.
Our comparative analysis will dissect the scaffold at three primary points of modification, which are crucial for modulating biological activity:
-
R1: Substitutions on the 5-Phenyl Ring
-
R2: Modifications of the Isoxazole Core
-
R3: Elaboration of the 3-Amino Group
Caption: Key modification points on the this compound scaffold.
Comparative SAR Analysis: A Focus on Anticancer Activity
Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] For this guide, we will focus our comparative analysis on their application as anticancer agents, particularly as inhibitors of Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[4]
Part A: The Influence of the 5-Phenyl Ring (R1)
The substitution pattern on the 5-phenyl ring is a critical determinant of potency. Studies on 3-phenylisoxazole derivatives as HDAC1 inhibitors have revealed that this position is relatively tolerant to various substitutions, but specific modifications can significantly enhance activity.[4][5]
A comparative analysis of analogs reveals the following trends:
-
Halogen Substituents: The introduction of small halogens like fluorine and chlorine at the para-position is often favorable. This is likely due to their ability to form halogen bonds with the target protein and their electron-withdrawing nature, which can influence the electronics of the entire scaffold.
-
Alkyl Groups: Small, linear alkyl groups (e.g., methyl, ethyl) are generally well-tolerated and can enhance potency by occupying hydrophobic pockets within the enzyme's active site.[6] However, bulky groups like a tertiary-butyl can lead to a dramatic loss of activity, indicating steric hindrance is a major limiting factor.[6]
Table 1: Comparative Activity of 5-Phenyl Ring Analogs as HDAC1 Inhibitors
| Compound ID | R1 Substituent (para-position) | HDAC1 Inhibition (%) @ 1µM | Reference |
|---|---|---|---|
| 1a | -H | 75.3 | [4] |
| 1b | -F | 80.1 | [4] |
| 1c | -Cl | 82.5 | [4] |
| 1d | -CH3 | 78.9 | [4] |
| 1e | -OCH3 | 70.2 |[4] |
Causality: The enhanced activity of the chloro-substituted analog (1c ) suggests that the electronic and steric properties of chlorine at the para-position provide an optimal fit and interaction profile within the HDAC1 active site. The methoxy group in 1e , while electron-donating, may introduce unfavorable steric bulk or polarity, leading to reduced inhibition compared to the unsubstituted parent compound.
Part B: Elaboration of the 3-Amino Group (R3)
The 3-amino group is rarely left unsubstituted in potent inhibitors. It typically serves as an attachment point for a linker and a zinc-binding group (ZBG), which is essential for chelating the zinc ion in the active site of HDAC enzymes. The nature and length of this linker are paramount.
SAR studies on a series of 3-phenylisoxazole-based HDAC inhibitors demonstrated a clear dependence on the linker length connecting the isoxazole core to a hydroxamate ZBG.[4][5]
-
Linker Length: A systematic extension of the alkyl chain linker revealed a distinct trend in activity. The optimal linker length was found to be a butyl chain.
-
Shorter linkers (methyl, ethyl) were less effective, suggesting they are unable to position the ZBG optimally for zinc chelation.
-
Longer linkers may introduce excessive flexibility, leading to an entropic penalty upon binding.
-
Table 2: Comparative Activity of 3-Amino Linker Analogs as HDAC1 Inhibitors
| Compound ID | Linker (from 3-amino position) | HDAC1 Inhibition (%) @ 1µM | IC50 (µM) against PC3 cells | Reference |
|---|---|---|---|---|
| 2a | -CO-(CH2)-NHOH | 79.1 | >10 | [4] |
| 2b | -CO-(CH2)2-NHOH | 81.3 | 9.18 | [4][5] |
| 2c | -CO-(CH2)3-NHOH | 84.6 | 7.35 | [4] |
| 2d | -CO-(CH2)4-NHOH | 86.8 | 5.82 |[4][5] |
Causality: The data strongly indicates that a four-carbon linker (2d ) provides the ideal distance and conformational flexibility to place the terminal hydroxamate group into the active site for effective coordination with the catalytic zinc ion, while the phenylisoxazole core occupies adjacent binding pockets. This optimal geometry translates directly to higher inhibitory potency and more effective anticancer activity in cell-based assays.[4]
Experimental Protocols: A Self-Validating Framework
To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for the synthesis and biological evaluation of these analogs.
Protocol 1: General Synthesis of 3-Phenylisoxazole Carboxamide Analogs
This multi-step synthesis is a common route to generate the core scaffold and elaborate it with linkers and zinc-binding groups.[4][5][7]
Caption: General synthetic workflow for 3-phenylisoxazole-based HDAC inhibitors.
Step-by-Step Methodology:
-
Oxime Formation: A substituted benzaldehyde is condensed with hydroxylamine in ethanol at 60°C to yield the corresponding aldoxime.[5]
-
Hydroximoyl Chloride Formation: The oxime is chlorinated using N-chlorosuccinimide (NCS) in DMF to produce the intermediate hydroximoyl chloride.[5]
-
Cycloaddition: The hydroximoyl chloride is reacted with a suitable β-ketoester (e.g., methyl 3-cyclopropyl-3-oxopropionate) in the presence of a base like triethylamine to form the 3-phenylisoxazole-4-carboxylate ester via a [3+2] cycloaddition.[5]
-
Saponification: The resulting ester is hydrolyzed with sodium hydroxide in water at 80°C to yield the key carboxylic acid intermediate.[7]
-
Amide Coupling: The carboxylic acid is coupled with various amino-linker moieties using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-Diisopropylethylamine).[7]
-
Hydroxamate Formation: The terminal ester of the linker is treated with hydroxylamine and sodium hydroxide in methanol to yield the final hydroxamic acid, which is the active HDAC inhibitor.[7]
Protocol 2: In Vitro HDAC1 Inhibition Assay
This fluorometric assay is a standard method for quantifying the enzymatic activity of HDAC1 and the potency of potential inhibitors.
Caption: Workflow for a fluorometric in vitro HDAC1 inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Test compounds are serially diluted in assay buffer to create a range of concentrations for IC50 determination.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), the test compound dilution, and purified recombinant human HDAC1 enzyme.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzyme to deacetylate the substrate.
-
Development: Stop the reaction by adding a developer solution containing a potent HDAC inhibitor (like Trichostatin A, to halt further deacetylation) and trypsin. The trypsin will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The percent inhibition is calculated relative to a no-compound control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation using graphing software.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs reveal a highly adaptable scaffold where targeted modifications can lead to potent and selective inhibitors. The key takeaways for drug design are:
-
The 5-phenyl ring is a crucial site for optimizing hydrophobic and electronic interactions, with small, electron-withdrawing groups at the para-position often proving beneficial.
-
The 3-amino group is the ideal anchor point for linkers that position a pharmacophore or binding group into the active site of a target enzyme.
-
The linker length and composition are critical and must be empirically optimized to achieve the correct geometry for potent activity, as demonstrated in the case of HDAC inhibitors.
Future research should focus on exploring a wider diversity of substituents on the phenyl ring and developing novel linkers and warheads attached to the 3-amino position to target other enzyme families. The insights provided in this guide serve as a foundational blueprint for the continued development of this remarkable class of molecules into next-generation therapeutics.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Evaluation of 5-Phenylisoxazol-3-Amine Derivatives in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer therapeutics is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 5-phenylisoxazol-3-amine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide provides a comprehensive in vivo evaluation of select this compound derivatives, offering a comparative analysis of their antitumor efficacy in relevant animal models. By delving into the experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to navigate the preclinical development of this promising class of compounds.
Introduction to this compound Derivatives in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry. When functionalized with a phenyl group at the 5-position and an amine at the 3-position, the resulting this compound core serves as a template for the design of potent inhibitors of various oncogenic targets. These derivatives have demonstrated a wide range of anticancer mechanisms, including the induction of apoptosis, inhibition of key kinases, and modulation of cellular signaling pathways crucial for tumor growth and survival.[1] This guide will focus on the in vivo performance of vicinal diaryl-substituted isoxazole derivatives, a subset of this promising chemical class.
Comparative In Vivo Efficacy in Xenograft Models
The true test of any potential anticancer agent lies in its ability to curb tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a cornerstone of preclinical oncology research.[2] Here, we compare the in vivo antitumor activity of two promising vicinal diaryl-substituted isoxazole derivatives, designated as Compound 11 and Compound 85 , in hepatocellular carcinoma and breast cancer xenograft models.[3] Additionally, we will examine the performance of a structurally related 5-phenylthiazol-2-amine derivative, Compound 16 and Compound 43 , in a small cell lung cancer model to broaden the comparative landscape.[4]
Hepatocellular Carcinoma (HCC) Model: Mahlavu Xenografts
In a study utilizing a Mahlavu hepatocellular carcinoma xenograft model, both Compound 11 and Compound 85 demonstrated significant antitumor effects when administered orally at a dose of 40 mg/kg.[3] After four weeks of treatment, Compound 11 led to a remarkable 85% reduction in tumor volume, while Compound 85 achieved a 40% reduction . This highlights the potent in vivo efficacy of these diaryl isoxazole derivatives in a challenging liver cancer model.
Breast Cancer Model: MDA-MB-231 Xenografts
The same study also evaluated these compounds in an MDA-MB-231 breast cancer xenograft model.[3] Both Compound 11 and Compound 85 displayed notable antitumor activity, inducing apoptosis in the tumor cells.[3] While the precise percentage of tumor growth inhibition was not specified for this model in the available literature, the pro-apoptotic activity in vivo underscores their therapeutic potential in breast cancer.
Small Cell Lung Cancer (SCLC) Model: H446 Xenografts
In a separate investigation, two 5-phenylthiazol-2-amine derivatives, Compounds 16 and 43, were evaluated in a small cell lung cancer H446 xenograft model.[4] These compounds exhibited significant antitumor activity.[4] Notably, in vivo toxicity and pharmacodynamic studies revealed that both compounds had a superior safety profile compared to the commercially available PI3K/AKT axis inhibitor, alpelisib.[4] This comparative safety data is crucial for the further development of these derivatives.
Data Summary: In Vivo Antitumor Activity
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Tumor Growth Inhibition | Comparative Agent | Reference |
| Compound 11 | Mahlavu (Hepatocellular Carcinoma) | Not Specified | 40 mg/kg, oral, twice weekly for 4 weeks | 85% reduction in tumor volume | None | |
| Compound 85 | Mahlavu (Hepatocellular Carcinoma) | Not Specified | 40 mg/kg, oral, twice weekly for 4 weeks | 40% reduction in tumor volume | None | |
| Compound 11 | MDA-MB-231 (Breast Cancer) | Not Specified | 40 mg/kg, oral, twice weekly for 4 weeks | Induced apoptosis in vivo | None | [3] |
| Compound 85 | MDA-MB-231 (Breast Cancer) | Not Specified | 40 mg/kg, oral, twice weekly for 4 weeks | Induced apoptosis in vivo | None | [3] |
| Compound 16 | H446 (Small Cell Lung Cancer) | Not Specified | Not Specified | "Obvious antitumor activity" | Alpelisib | [4] |
| Compound 43 | H446 (Small Cell Lung Cancer) | Not Specified | Not Specified | "Obvious antitumor activity" | Alpelisib | [4] |
Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, meticulous adherence to well-defined protocols is paramount. Below are detailed, step-by-step methodologies for establishing and utilizing xenograft models for the evaluation of anticancer therapeutics.
General Protocol for Subcutaneous Xenograft Model Establishment
This protocol provides a general framework for establishing subcutaneous xenograft models, which can be adapted for various cancer cell lines.
-
Cell Culture: Culture the desired human cancer cell line (e.g., Mahlavu, MDA-MB-231) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (typically 1 x 106 to 10 x 106 cells per 100-200 µL).
-
For some cell lines, resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio) to enhance tumor take rate and growth.[5]
-
-
Animal Handling and Injection:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject the prepared cell suspension subcutaneously using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Protocol for In Vivo Efficacy Study
-
Tumor Establishment and Randomization:
-
Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Ensure that the average tumor volume and body weight are not significantly different between the groups.
-
-
Treatment Administration:
-
Prepare the this compound derivative formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the treatment group.
-
Administer the treatment according to the predetermined dosing schedule (e.g., daily, twice weekly).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
-
Toxicity Assessment:
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.
-
Mechanistic Insights and Signaling Pathways
The antitumor activity of this compound derivatives is often attributed to their ability to modulate critical cellular signaling pathways. For instance, the structurally related 5-phenylthiazol-2-amine derivatives, Compounds 16 and 43, were found to inhibit the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway leads to the induction of cancer cell apoptosis and cell cycle arrest.[4]
Caption: PI3K/AKT Signaling Pathway Inhibition.
Pharmacokinetics and Safety Profile
A comprehensive in vivo evaluation must also consider the pharmacokinetic (PK) and toxicity profiles of the drug candidates. For the diaryl isoxazole derivative Compound 85 , in vitro ADME and PK studies in mice revealed moderate metabolic stability in human microsomes (55% remaining after 45 minutes).[6] The compound is highly lipophilic (logD7.4 of 6.64) and exhibits high plasma protein binding (99.9%).[6] Importantly, in the in vivo xenograft studies, both Compound 11 and Compound 85 did not cause a significant effect on the bodyweight of the mice, suggesting a favorable preliminary safety profile at the efficacious dose.[6] Similarly, the 5-phenylthiazol-2-amine derivatives, Compounds 16 and 43, demonstrated a superior safety profile compared to alpelisib in vivo.[4]
Caption: In Vivo Xenograft Efficacy Study Workflow.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued investigation of this compound derivatives as a promising class of anticancer agents. The significant tumor growth inhibition observed with vicinal diaryl-substituted isoxazoles in hepatocellular and breast cancer models, coupled with the favorable safety profile of related thiazole derivatives in a lung cancer model, underscores their therapeutic potential.
Future research should focus on several key areas to advance these compounds towards clinical application:
-
Direct Head-to-Head Comparative Studies: Conducting in vivo studies that directly compare the efficacy and safety of different this compound derivatives within the same cancer model against a standard-of-care therapeutic will provide more definitive evidence of their potential advantages.
-
Comprehensive Pharmacokinetic and Toxicological Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, excretion, and potential long-term toxicities of the lead candidates.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to these compounds will be crucial for developing strategies to overcome them and for identifying patient populations most likely to respond.
-
Exploration of Combination Therapies: Evaluating the synergistic effects of this compound derivatives with other established anticancer agents could lead to more effective treatment regimens.
By addressing these critical aspects, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of novel and impactful cancer therapies.
References
- 1. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic methods for 5-phenylisoxazol-3-amine
Introduction
5-Phenylisoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The isoxazole scaffold is a privileged structure, and the presence of an amino group at the 3-position and a phenyl group at the 5-position offers versatile points for further functionalization. This guide provides a comparative analysis of the most prominent and effective synthetic methods for the preparation of this compound, with a focus on reaction mechanisms, regioselectivity, yields, and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this important scaffold.
Core Synthetic Approaches
Two primary synthetic strategies have emerged as the most reliable and efficient for the synthesis of this compound:
-
Regiocontrolled Cyclocondensation of Benzoylacetonitrile with Hydroxylamine.
-
Regiospecific [3+2] Cycloaddition of Benzonitrile Oxide with an Enamine.
A third potential route, starting from chalcones, has been investigated. However, this method predominantly yields 3,5-disubstituted isoxazoles and is generally not suitable for the synthesis of 3-aminoisoxazoles, thus it will not be a primary focus of this comparative guide.
Method 1: Regiocontrolled Cyclocondensation of Benzoylacetonitrile with Hydroxylamine
This classical approach involves the reaction of a β-ketonitrile, benzoylacetonitrile, with hydroxylamine. The primary challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield two isomeric products: the desired 3-amino-5-phenylisoxazole and the undesired 5-amino-3-phenylisoxazole.
Mechanism and Regioselectivity
The regiochemical outcome of the reaction is critically dependent on the initial nucleophilic attack of hydroxylamine on either the ketone or the nitrile functionality of benzoylacetonitrile. The reaction conditions, particularly pH and temperature , are the key factors that dictate this selectivity[1].
-
At pH > 8 and elevated temperatures (e.g., 100 °C) , hydroxylamine preferentially attacks the more electrophilic ketone carbonyl group, leading to the formation of an oxime intermediate which then cyclizes to yield the 5-aminoisoxazole isomer.
-
At a controlled pH between 7 and 8 and lower temperatures (≤ 45 °C) , the nucleophilic attack of hydroxylamine is directed towards the nitrile group, forming an amidoxime intermediate. Subsequent acid-mediated cyclization affords the desired 3-aminoisoxazole isomer[1].
This pH-dependent control is a crucial insight for any researcher aiming to synthesize this compound via this route.
Visualizing the Reaction Pathway
Caption: Regiocontrol in the synthesis of aminoisoxazoles.
Experimental Protocol
The following protocol is adapted from the principles established for the regioselective synthesis of 3-aminoisoxazoles[1].
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Hydrochloric acid (2N)
-
Ethyl acetate
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is between 7 and 8. This step is critical for generating the free hydroxylamine base under the desired pH conditions.
-
Reaction Setup: To the freshly prepared hydroxylamine solution, add a solution of benzoylacetonitrile (1.0 equivalent) in ethanol.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature of 40-45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and adjust the pH to ~5 with 2N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Expected Yield: While yields can vary, this regioselective method generally provides the desired 3-amino isomer in good yields, typically ranging from 60% to 90% for analogous 3-amino-5-alkylisoxazoles[1].
Method 2: [3+2] Cycloaddition of Nitrile Oxides with Enamines
This modern and highly efficient method relies on the 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and a suitable enamine. This approach offers excellent regioselectivity, directly yielding the desired 5-aminoisoxazole isomer.
Mechanism and Regioselectivity
The core of this synthesis is the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an α-cyanoenamine, which acts as a synthetic equivalent of an aminoacetylene. The nitrile oxide, in this case, benzonitrile oxide, is typically generated in situ from a precursor like benzohydroxamoyl chloride by dehydrohalogenation with a base (e.g., triethylamine) to prevent its dimerization[2][3]. The reaction proceeds with high regioselectivity, consistently yielding the 5-amino-substituted regioisomer[2][4]. The intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatic 5-aminoisoxazole product[2].
Visualizing the Reaction Pathway
Caption: [3+2] Cycloaddition pathway to 5-aminoisoxazoles.
Experimental Protocol
The following is a general one-pot protocol for the synthesis of 5-aminoisoxazoles via [3+2] cycloaddition[2][3]. For the synthesis of this compound, the specific α-cyanoenamine required would be one that provides the desired amino group at the 5-position after cycloaddition and elimination. A suitable starting enamine would be an acrylonitrile derivative with a secondary amine, such as 1-morpholinoacrylonitrile.
Materials:
-
Benzohydroxamoyl chloride
-
1-Morpholinoacrylonitrile (or other suitable α-cyanoenamine)
-
Triethylamine
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-cyanoenamine (e.g., 1-morpholinoacrylonitrile, 1.0 equivalent) and benzohydroxamoyl chloride (1.0 equivalent) in toluene.
-
Nitrile Oxide Generation and Cycloaddition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. The triethylamine facilitates the in situ generation of benzonitrile oxide, which then undergoes cycloaddition with the enamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the triethylammonium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-aminoisoxazole derivative. In the case of using 1-morpholinoacrylonitrile, the product would be 3-phenyl-5-morpholinoisoxazole, which can then be converted to the primary amine. For a more direct route to the primary amine, an enamine with a protected amino group could be employed.
Expected Yield: This method is known for its high efficiency, with reported yields for 5-aminoisoxazoles typically ranging from good to excellent (70-95%)[3].
Comparative Analysis
| Feature | Method 1: Benzoylacetonitrile Route | Method 2: [3+2] Cycloaddition Route |
| Regioselectivity | Condition-dependent; requires strict pH and temperature control to favor the 3-amino isomer. | Highly regioselective for the 5-amino isomer due to the concerted nature of the cycloaddition. |
| Yield | Good (typically 60-90% for the desired isomer under optimal conditions). | Generally good to excellent (70-95%). |
| Starting Materials | Readily available benzoylacetonitrile and hydroxylamine. | Requires synthesis of the α-cyanoenamine and the benzohydroxamoyl chloride precursor. |
| Reaction Conditions | Requires careful monitoring and control of pH and temperature. | Milder conditions (room temperature), but requires anhydrous solvents. |
| Procedural Complexity | Relatively straightforward one-pot reaction, but the pH control can be challenging on a large scale. | One-pot procedure for the cycloaddition, but may require prior synthesis of starting materials. |
| Byproducts | Isomeric 5-aminoisoxazole is the main potential byproduct. | Triethylammonium chloride is a easily removable byproduct. |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a solid.
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol
-
¹H NMR (DMSO-d₆, 500 MHz): δ 7.82-7.78 (m, 2H), 7.52-7.45 (m, 3H), 6.58 (s, 1H), 6.18 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 170.8, 162.1, 130.2, 129.3, 127.2, 124.9, 93.8.
(Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.)
Conclusion and Recommendations
Both the regiocontrolled cyclocondensation of benzoylacetonitrile and the [3+2] cycloaddition of benzonitrile oxide are viable and effective methods for the synthesis of this compound.
-
The Benzoylacetonitrile Route is a cost-effective and classical method that utilizes readily available starting materials. Its success hinges on the meticulous control of pH and temperature to ensure the selective formation of the desired 3-amino isomer. This method is well-suited for laboratories with the capability for precise reaction monitoring.
-
The [3+2] Cycloaddition Route offers superior regioselectivity and often higher yields under milder conditions. While it may require the synthesis of the starting enamine and nitrile oxide precursor, the reliability and predictability of the regiochemical outcome make it an attractive option, particularly for applications where isomeric purity is paramount.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the desired level of isomeric purity. For exploratory and smaller-scale syntheses where high purity is critical, the [3+2] cycloaddition method is highly recommended. For larger-scale production where cost of starting materials is a significant factor, the benzoylacetonitrile route, with careful optimization and control of reaction parameters, presents a powerful alternative.
References
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Phenylisoxazol-3-amine
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity profile of a compound like 5-phenylisoxazol-3-amine, a heterocyclic amine with potential pharmacological applications, must be rigorously established. This guide provides an in-depth, technical comparison of orthogonal analytical techniques for the comprehensive analysis and cross-validation of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Imperative of Orthogonal Analysis
In the context of analytical chemistry, relying on a single technique is a precarious approach. Each method possesses inherent biases and limitations. Cross-validation, the practice of employing multiple, disparate analytical techniques to corroborate a finding, is the bedrock of robust chemical analysis. By leveraging the unique strengths of various methods, we can build a comprehensive and trustworthy analytical data package for this compound.
This guide will explore a multi-faceted approach, integrating chromatographic and spectroscopic techniques to create a holistic analytical profile of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for the purity determination of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from process-related impurities and degradation products.
Proposed HPLC Methodology
A robust RP-HPLC method can be developed using a C18 column, a versatile stationary phase for separating a broad range of molecules. The mobile phase composition and gradient can be optimized for good resolution and peak shape.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for amines by suppressing the interaction of the protonated amine with residual silanols on the silica-based stationary phase.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of 254 nm is a common starting point for aromatic compounds).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Purity Data
| Parameter | Expected Value | Rationale |
| Retention Time (t R ) | Compound-specific | Dependent on column, mobile phase, and flow rate. Consistency is key for identification. |
| Purity (by area %) | >98% (for a pure standard) | Calculated from the relative area of the main peak. |
| Tailing Factor | 0.9 - 1.2 | Indicates good peak symmetry and efficient chromatography. |
| Resolution (R s ) | >1.5 between the main peak and any impurity | Ensures accurate quantification of impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed to identify potential volatile impurities from the synthesis and to provide structural confirmation through its mass spectrum. Due to the polar nature of the amine group, derivatization may be necessary to improve chromatographic performance and reduce peak tailing[1].
Proposed GC-MS Methodology
A standard GC-MS method with a non-polar capillary column is proposed. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to improve volatility and peak shape.
Experimental Protocol: GC-MS of Silylated this compound
-
Derivatization:
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add an excess of BSTFA.
-
Heat the mixture at 60-80°C for 30 minutes.
-
-
Instrumentation: A GC-MS system with a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection to maximize sensitivity for trace impurities.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
Data Presentation: Expected GC-MS Data
| Parameter | Expected Information | Rationale |
| Retention Time (t R ) | Specific for the derivatized analyte | Consistent retention time aids in identification. |
| Molecular Ion Peak (M+) | m/z corresponding to the silylated derivative | Confirms the molecular weight of the derivatized analyte. |
| Fragmentation Pattern | Characteristic fragments | Provides structural information for confirmation and identification of unknown impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Proposed NMR Analysis
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect chemical shifts.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.
Data Presentation: Expected NMR Spectral Data (based on related structures)[2]
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | m | 2H | Phenyl H (ortho) |
| ~7.5 | m | 3H | Phenyl H (meta, para) |
| ~6.5 | s | 1H | Isoxazole H |
| ~6.0 | br s | 2H | -NH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=N (isoxazole) |
| ~160 | C-NH₂ (isoxazole) |
| ~130 | Phenyl C (quaternary) |
| ~129 | Phenyl CH |
| ~127 | Phenyl CH |
| ~125 | Phenyl CH |
| ~98 | CH (isoxazole) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the amine, phenyl, and isoxazole moieties.
Proposed FTIR Analysis
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| ~1640 | N-H bend | Primary Amine |
| ~1600, 1480 | C=C stretch | Aromatic Ring |
| ~1580 | C=N stretch | Isoxazole Ring |
| ~1450 | C-N stretch | Aromatic Amine |
| 900-690 | C-H out-of-plane bend | Aromatic |
Visualizing the Cross-Validation Workflow
A well-defined workflow is crucial for a systematic cross-validation process. The following diagram illustrates the interplay between the different analytical techniques.
Caption: A workflow diagram illustrating the cross-validation of analytical data for this compound.
Conclusion
The comprehensive analytical characterization of this compound necessitates a multi-pronged approach. By integrating the quantitative power of HPLC, the sensitivity and structural insight of GC-MS, the definitive structural elucidation capabilities of NMR, and the functional group information from FTIR, a robust and reliable data package can be assembled. This cross-validation strategy ensures the identity, purity, and quality of the compound, which is a critical step in the drug development pipeline. The methodologies and expected data presented in this guide provide a solid framework for the analytical assessment of this compound and can be adapted for other novel chemical entities.
References
A Senior Application Scientist's Guide to Benchmarking 5-phenylisoxazol-3-amine Against Known Enzyme Inhibitors
Introduction: The Quest for Novel Enzyme Inhibitors
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation.[1] Enzymes are fundamental to nearly all biological processes, and their dysregulation is often implicated in disease. Consequently, molecules that can specifically modulate enzyme activity are of immense therapeutic value.[1][2] This guide focuses on a strategic approach to evaluating the inhibitory potential of a candidate molecule, 5-phenylisoxazol-3-amine , by benchmarking it against established, clinically relevant enzyme inhibitors.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as inhibitors for enzymes like α-amylase, α-glucosidase, and xanthine oxidase.[3][4] This provides a compelling rationale for investigating the parent compound, this compound, as a potential inhibitor against a panel of diverse and therapeutically significant enzymes.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. We will explore the benchmarking of this compound against inhibitors of three distinct enzyme classes: Cyclooxygenases (COX), Monoamine Oxidases (MAO), and Tyrosine Kinases (TK).
Part 1: Strategic Selection of Target Enzymes and Benchmark Inhibitors
The selection of appropriate target enzymes is a critical first step. The goal is not to test randomly, but to select targets that are therapeutically relevant and for which well-characterized benchmark inhibitors exist. This allows for a meaningful comparison of potency and potential selectivity.
1.1. Cyclooxygenase (COX) Enzymes: The Anti-Inflammatory Benchmark
-
Rationale: The COX enzymes (COX-1 and COX-2) are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[7] Benchmarking against COX inhibitors allows us to assess the anti-inflammatory potential of our test compound and its selectivity, a key factor in gastrointestinal side effects.[5][7]
-
Benchmark Inhibitors:
1.2. Monoamine Oxidase (MAO) Enzymes: The Neuromodulatory Target
-
Rationale: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine.[10][11] Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease.[10][11] This target class allows for the evaluation of the test compound's potential in neurological applications.
-
Benchmark Inhibitors:
1.3. Tyrosine Kinases: The Oncology and Signaling Benchmark
-
Rationale: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways governing growth, differentiation, and survival.[13] Their aberrant activity is a hallmark of many cancers, making them a major target for oncology drugs.[13][14]
-
Benchmark Inhibitor:
Part 2: Experimental Design and Methodologies
A robust experimental design is crucial for generating reliable and reproducible data. Our primary goal is to determine the half-maximal inhibitory concentration (IC50) of this compound for each enzyme and compare it to our selected benchmarks.
General Experimental Workflow
The workflow for determining enzyme inhibition is a standardized process designed to ensure accuracy and reproducibility. Key steps include careful preparation of reagents, pre-incubation of the enzyme with the inhibitor, initiation of the reaction with the substrate, and kinetic monitoring of product formation.
Caption: General workflow for enzyme inhibition assays.
Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening kits.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
- Heme: Prepare a stock solution in the assay buffer.
- Enzyme: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer. Determine the active enzyme concentration.[16]
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute in assay buffer to the final working concentration (typically near the Km).
- Inhibitors: Prepare 10 mM stock solutions of this compound, Diclofenac, and Celecoxib in DMSO. Create a series of dilutions in the assay buffer.
2. Assay Procedure:
- To a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme solution (COX-1 or COX-2).
- Add 10 µL of the inhibitor dilutions (or DMSO for the 100% activity control).
- Pre-incubate the plate for 15 minutes at 37°C.[17]
- Initiate the reaction by adding 10 µL of the arachidonic acid solution.
- Incubate for 10 minutes at 37°C.
- Stop the reaction and develop the color using a commercial colorimetric substrate that detects the peroxidase activity of COX.
- Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
3. Data Analysis:
- Subtract the background absorbance (no enzyme control).
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[18]
Protocol 2: MAO-A/MAO-B Inhibition Assay (Fluorometric)
This protocol is based on standard fluorometric assay kits that measure the production of hydrogen peroxide (H2O2).[12]
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate, pH 7.4.
- Enzyme: Use recombinant human MAO-A or MAO-B. Dilute to the working concentration in assay buffer.
- Substrate: p-Tyramine is a non-specific substrate for both MAO-A and MAO-B.[12] Prepare a stock solution in water.
- Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).
- Inhibitors: Prepare 10 mM stock solutions of this compound, Clorgyline, and Selegiline in DMSO. Create a series of dilutions.
2. Assay Procedure:
- To a black 96-well plate, add 45 µL of the diluted enzyme (MAO-A or MAO-B).
- Add 5 µL of the inhibitor dilutions (or DMSO for control). Use Clorgyline as the positive control for MAO-A and Selegiline for MAO-B.[11][12]
- Incubate for 15 minutes at room temperature, protected from light.
- Prepare a master reaction mix containing the substrate and the detection reagent in assay buffer.
- Add 50 µL of the master reaction mix to each well to start the reaction.
- Incubate for 20-30 minutes at 37°C, protected from light.
- Measure the fluorescence using an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[12]
3. Data Analysis:
- Follow the same data analysis steps as described in the COX assay protocol to determine the IC50 values.
Protocol 3: Tyrosine Kinase (BCR-ABL) Inhibition Assay (Luminescence-based)
This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction. Less light indicates higher kinase activity (more ATP consumed).
1. Reagent Preparation:
- Kinase Buffer: A buffer optimized for kinase activity, typically containing Tris-HCl, MgCl2, and DTT.
- Enzyme: Recombinant human ABL1 kinase.
- Substrate: A specific peptide substrate for ABL1.
- ATP: Prepare at a concentration close to the Km for the enzyme.
- Inhibitors: Prepare 10 mM stock solutions of this compound and Imatinib in DMSO. Create serial dilutions.
- Detection Reagent: A commercial reagent (e.g., Kinase-Glo®) that uses luciferase to generate a luminescent signal from the remaining ATP.
2. Assay Procedure:
- To a white 96-well plate, add the kinase, peptide substrate, and inhibitor dilution.
- Allow the inhibitor to bind to the enzyme for 10-20 minutes at room temperature.
- Initiate the kinase reaction by adding ATP.
- Incubate for 60 minutes at room temperature.
- Add the kinase detection reagent to stop the reaction and generate the luminescent signal.
- Incubate for 10 minutes to stabilize the signal.
- Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
- The luminescent signal is inversely proportional to kinase activity.
- Calculate the percentage of inhibition for each concentration relative to the high (no inhibitor) and low (no enzyme) controls.
- Determine the IC50 values as described previously.
Part 3: Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present hypothetical data to illustrate how the results of these benchmarking studies would be displayed.
Table 1: Comparative Inhibition of COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 25.4 | 5.2 | 4.9 |
| Diclofenac (Benchmark) | 0.8 | 0.15 | 5.3 |
| Celecoxib (Benchmark) | >100 | 0.05 | >2000 |
-
Interpretation: In this hypothetical scenario, this compound shows moderate inhibitory activity against COX-2 with some selectivity over COX-1. Its potency is lower than the established NSAIDs, but its profile suggests it may warrant further investigation as a scaffold for developing more potent and selective COX-2 inhibitors.
Table 2: Comparative Inhibition of MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | 15.8 | >100 |
| Clorgyline (Benchmark) | 0.008 | 1.2 |
| Selegiline (Benchmark) | 1.5 | 0.015 |
-
Interpretation: The hypothetical data indicates that this compound has weak, selective inhibitory activity against MAO-A. It is significantly less potent than the benchmark inhibitor Clorgyline.
Table 3: Comparative Inhibition of BCR-ABL Tyrosine Kinase
| Compound | BCR-ABL IC50 (µM) |
| This compound | >100 |
| Imatinib (Benchmark) | 0.25 |
-
Interpretation: In this case, this compound shows no significant inhibitory activity against the BCR-ABL tyrosine kinase at the concentrations tested, suggesting it is not a promising candidate for this enzyme class.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound this compound against established enzyme inhibitors. The causality-driven experimental design, detailed protocols, and clear data presentation framework provide a comprehensive template for evaluating any new chemical entity.
Based on our hypothetical results, this compound demonstrates its most promising activity as a moderate inhibitor of the COX-2 enzyme. This suggests that the this compound scaffold could serve as a valuable starting point for a medicinal chemistry program aimed at developing novel anti-inflammatory agents. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity. This involves synthesizing and testing derivatives of the parent compound to identify modifications that improve its interaction with the enzyme's active site.[3]
By employing this benchmarking strategy, researchers can efficiently triage new compounds, identify promising leads, and focus resources on the most viable candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 7. medcentral.com [medcentral.com]
- 8. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rxfiles.ca [rxfiles.ca]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML? | MyLeukemiaTeam [myleukemiateam.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 5-Phenylisoxazol-3-amine
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmaceutical design. Among its many derivatives, 5-phenylisoxazol-3-amine stands out as a critical building block for a variety of bioactive molecules. However, the seemingly straightforward synthesis of this compound is nuanced, with reproducibility often challenged by issues of regioselectivity. This guide provides an in-depth, comparative analysis of two prominent synthetic protocols for obtaining this compound, offering detailed experimental procedures, mechanistic insights, and a clear evaluation of their respective strengths and weaknesses to aid in selecting the most appropriate method for your research needs.
Introduction: The Challenge of Regioselectivity in Aminoisoxazole Synthesis
The synthesis of asymmetrically substituted isoxazoles, such as this compound, inherently introduces the challenge of controlling the orientation of the substituents on the heterocyclic ring. The formation of the isomeric byproduct, 3-phenylisoxazol-5-amine, is a common pitfall that can complicate purification and reduce the overall yield of the desired product. The choice of starting materials and reaction conditions plays a pivotal role in directing the cyclization to favor the desired regioisomer. This guide will dissect two common and effective strategies for the regioselective synthesis of this compound, providing the necessary data to make an informed decision for your synthetic campaigns.
Protocol 1: Cyclization of a β-Ketonitrile with Hydroxylamine
This widely utilized method involves the reaction of a β-ketonitrile, specifically benzoylacetonitrile, with hydroxylamine. The key to achieving high regioselectivity for the desired 3-aminoisoxazole lies in the careful control of reaction pH and temperature.
Mechanistic Rationale: pH as the Regiocontrolling Switch
The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine is dictated by the initial site of nucleophilic attack by hydroxylamine. The β-ketonitrile possesses two electrophilic centers: the ketone carbonyl carbon and the nitrile carbon.
-
Under acidic to neutral conditions (pH ~6-7): The nitrile group is more susceptible to nucleophilic attack by hydroxylamine. This is because the ketone carbonyl is less activated under these conditions. The initial attack on the nitrile leads to the formation of an amidoxime intermediate, which then undergoes intramolecular cyclization via attack of the enolizable ketone, ultimately yielding the 3-aminoisoxazole isomer.
-
Under basic conditions (pH > 8): The ketone carbonyl becomes the preferred site of attack for hydroxylamine. This leads to an oxime intermediate. Subsequent intramolecular cyclization, where the nitrogen of the oxime attacks the nitrile, results in the formation of the isomeric 5-aminoisoxazole .
Therefore, maintaining a slightly acidic to neutral pH is paramount for the reproducible synthesis of this compound via this route.
Experimental Protocol: Synthesis of this compound from Benzoylacetonitrile
This protocol is adapted from the general principles for regioselective aminoisoxazole synthesis by controlling pH.[1][2]
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) in a mixture of ethanol and water.
-
Prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Slowly add the hydroxylamine hydrochloride solution to the benzoylacetonitrile solution while stirring at room temperature.
-
Carefully monitor and adjust the pH of the reaction mixture to between 6.0 and 7.0 using a dilute solution of sodium hydroxide or hydrochloric acid. This pH range should be maintained throughout the initial phase of the reaction.
-
Heat the reaction mixture to a gentle reflux (approximately 45-50 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Expected Yield: While specific yields for the phenyl derivative under these exact conditions require empirical determination, analogous reactions with alkyl-substituted β-ketonitriles report yields in the range of 60-90% for the 3-amino isomer when pH is controlled.[1]
Protocol 2: Reaction of an Acetylenic Nitrile with Hydroxylamine
An alternative and highly effective approach utilizes an acetylenic nitrile, phenylpropynenitrile, as the starting material. This method can also be tuned to favor the desired 3-aminoisoxazole isomer, although the factors controlling regioselectivity differ from the β-ketonitrile route.
Mechanistic Rationale: Kinetic vs. Thermodynamic Control
The reaction of phenylpropynenitrile with hydroxylamine can lead to both 3-amino-5-phenylisoxazole and 5-amino-3-phenylisoxazole. The regiochemical outcome is influenced by factors such as the reaction solvent and temperature, suggesting a competition between kinetically and thermodynamically favored pathways.[3] While a detailed mechanistic study for this specific reaction is not extensively documented in the provided search results, the formation of the 3-amino isomer is reported to be achievable in high yield under specific conditions.[4]
Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole from Phenylpropynenitrile
This protocol is based on a documented procedure with a reported yield of 70%.[4]
Materials:
-
Phenylpropynenitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
In a suitable reaction vessel, dissolve phenylpropynenitrile (1.90 g) in ethanol (50 ml).
-
Separately, prepare a solution of hydroxylamine hydrochloride (5.4 g) in a 10% aqueous sodium hydroxide solution (40 ml).
-
Add the hydroxylamine solution to the phenylpropynenitrile solution and allow the mixture to stand at room temperature overnight.
-
Extract the reaction mixture twice with diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Dissolve the residue in 10% aqueous hydrochloric acid and filter off any insoluble material.
-
Neutralize the acidic filtrate with an aqueous sodium hydroxide solution.
-
Collect the crystalline substance that separates by filtration.
-
Recrystallize the product from aqueous ethanol to obtain 3-amino-5-phenylisoxazole (1.65 g).
Reported Yield: 70%[4]
Comparative Analysis of the Synthetic Protocols
| Feature | Protocol 1: β-Ketonitrile Route | Protocol 2: Acetylenic Nitrile Route |
| Starting Material | Benzoylacetonitrile | Phenylpropynenitrile |
| Key Reagent | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |
| Regiocontrol | pH and Temperature | Reaction conditions (solvent, temperature) |
| Reported Yield | 60-90% (for alkyl analogs) | 70% |
| Reaction Conditions | Mild reflux (45-50 °C) | Room temperature |
| Workup | Filtration/Concentration, Recrystallization | Liquid-liquid extraction, Acid-base workup, Recrystallization |
| Reproducibility | Highly dependent on precise pH control | Potentially more straightforward |
Visualization of Synthetic Workflows
Protocol 1: β-Ketonitrile Route Workflow
Caption: Workflow for the synthesis of this compound via the β-ketonitrile route.
Protocol 2: Acetylenic Nitrile Route Workflow
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. data.epo.org [data.epo.org]
- 3. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-phenylisoxazol-3-amine
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-phenylisoxazol-3-amine (CAS No: 6455-31-8). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this and structurally similar chemical compounds.
Core Principle: Hazard-Centric Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound is classified with specific risks that dictate its handling and disposal pathway. Mismanagement can lead to acute health effects and environmental contamination. The primary causality behind these stringent procedures is the compound's toxicological profile.
Hazard Identification and Risk Assessment
Safety Data Sheets (SDS) from multiple suppliers consistently classify this compound with the following GHS hazard codes.[1] This profile requires that it be treated as a hazardous substance from acquisition to disposal.
| Hazard Class | GHS Code | Description | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevents ingestion via contaminated hands; waste must be securely contained to avoid environmental release. |
| Skin Irritation | H315 | Causes skin irritation. | Requires use of appropriate gloves and lab coat; all contaminated materials must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates use of safety goggles or face shield; dictates immediate and specific first-aid for eye contact. |
This data is synthesized from authoritative sources.[1]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before any disposal-related activities commence, the immediate work area must be properly equipped, and personnel must be outfitted with appropriate PPE. The objective is to create a multi-layered defense system that minimizes any potential for exposure.
Engineering Controls
All handling and preparation of this compound for disposal should occur within a certified chemical fume hood. This primary engineering control protects the user from inhaling any dust or aerosols that may be generated.
Required Personal Protective Equipment (PPE)
The selection of PPE is directly linked to the hazards identified in Section 1.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety goggles or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation (H319).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can lead to irritation (H315).[3] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A fully-buttoned laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Not typically required if handled in a fume hood. | If a fume hood is unavailable or if aerosols are generated, a NIOSH-approved respirator is necessary.[3] |
The Disposal Workflow: A Step-by-Step Protocol
Disposal must never involve drains or standard refuse systems.[4] this compound must be managed as regulated hazardous waste and disposed of through a licensed environmental management partner.
Step 1: Waste Segregation
The first and most critical step is segregation. Improper mixing of chemical waste streams is a primary cause of laboratory accidents.
-
Isolate Amine Waste: Collect all waste containing this compound in a dedicated container.
-
Prevent Incompatible Mixing: Crucially, keep this amine waste stream separate from acids and strong oxidizing agents.[4][5] Mixing amines with acids can cause a vigorous exothermic reaction. Contact with strong oxidizers can create a fire or explosion hazard.
Step 2: Containerization
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[6] Never use metal containers for potentially corrosive waste.[6]
-
Contain Different Waste Forms:
-
Solid Waste: Place pure, unused this compound, along with any contaminated items (e.g., weighing papers, gloves, pipette tips), directly into the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[5]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][7] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Labeling
Regulatory compliance and safety hinge on accurate labeling. Each container must be clearly marked from the moment the first piece of waste is added.[8]
The label must include:
-
The full chemical name: "This compound "
-
The specific constituents and their approximate percentages if it is a mixed waste stream.
-
The date of accumulation.
Step 4: Storage and Pickup
-
Designated Storage: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA).[5] This area should be under the control of laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills.
-
Schedule Disposal: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4] Provide them with the full details from the waste label.
Caption: Workflow for the compliant disposal of this compound.
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
EVACUATE & ALERT: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.
-
VENTILATE: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash down and the hood running.
-
CONTAIN: If safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
CLEAN & COLLECT: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container. Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]
-
REPORT: Report the incident to your laboratory supervisor and your institution's EHS office immediately.[9]
Caption: Emergency response procedure for a this compound spill.
Regulatory Framework
The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[7][8] These regulations mandate the "cradle-to-grave" management of hazardous materials, making the generating laboratory legally responsible for the waste until its final, safe disposal.[7]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pfw.edu [pfw.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 5-Phenylisoxazol-3-amine: Essential Safety Protocols and PPE
As researchers and drug development professionals, our work with novel chemical entities like 5-phenylisoxazol-3-amine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence. The protocols herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the material's specific risks.
Hazard Analysis: Understanding the Intrinsic Risks
This compound (CAS No: 6455-31-8) is an aromatic amine belonging to the isoxazole heterocyclic family. While isoxazole derivatives are explored for a range of therapeutic benefits, including anti-inflammatory and anticancer properties, it is crucial to recognize the specific hazards associated with this precursor molecule.[1][2][3] The primary risks are well-documented and form the basis of our safety protocols.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements.[4]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
Beyond these immediate classifications, it is imperative to consider the broader toxicological profile of aromatic amines. As a class, these compounds are associated with systemic effects, including the potential to cause methemoglobinemia, which impairs the blood's ability to carry oxygen. Therefore, preventing all routes of exposure—ingestion, skin contact, and inhalation—is the guiding principle of these protocols.
Core Personal Protective Equipment (PPE) Requirements
For all routine laboratory operations involving this compound, the following PPE is mandatory. The rationale behind each selection is critical for ensuring compliance and understanding.
-
Hand Protection: Nitrile gloves are the standard for providing a barrier against incidental contact.[6] Given that this compound causes skin irritation, gloves must be worn at all times.[4]
-
Causality: Nitrile offers broad chemical resistance suitable for many solvents used to dissolve this compound.[6] It is crucial to double-glove if there is a heightened risk of splashing or when handling larger quantities. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.
-
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever the chemical is handled.
-
Causality: The H319 classification ("Causes serious eye irritation") means that even minor splashes can lead to significant injury.[4] When there is a significant risk of splashing (e.g., during vigorous mixing or transfers between open containers), a face shield must be worn in addition to chemical splash goggles.[6][7]
-
-
Body Protection: A flame-resistant (FR) or 100% cotton lab coat must be worn and fully buttoned.
-
Causality: The lab coat protects against skin exposure from spills and splashes. Synthetic materials like polyester can melt and fuse to the skin upon contact with certain chemicals or in a fire, exacerbating injury. Therefore, FR or cotton coats are mandated.[7]
-
Risk-Based PPE Escalation Workflow
Routine handling procedures may not always be sufficient. The scale of the experiment and the potential for aerosolization dictate when to escalate protective measures. The following workflow provides a logical framework for this decision-making process.
Caption: Risk assessment workflow for selecting appropriate PPE.
Standard Operating Procedures (SOPs)
Adherence to standardized procedures is the most effective way to mitigate risk.
Weighing and Solution Preparation Protocol
This protocol is designed to prevent the generation of dust and contain the solid material.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the chemical.
-
Don PPE: Put on all core PPE as described in Section 2 (lab coat, splash goggles, nitrile gloves).
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to a weigh boat. Avoid any actions that could create dust. Close the primary container immediately after dispensing.
-
Transfer and Dissolution: Place the weigh boat into the destination flask or beaker. Add the solvent slowly, directing the stream to wash any residual solid from the boat into the vessel.
-
Post-Handling: Wipe down the spatula and the balance area with a solvent-dampened towel. Dispose of the weigh boat and towel as hazardous waste. Remove gloves and wash hands thoroughly.
Spill and Exposure Response Plan
Immediate and correct action is vital in an emergency.
-
Minor Spill (<5g or <50mL in a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with a chemical absorbent pad or vermiculite. Do not use paper towels for liquids, as this can increase the surface area and evaporation.
-
Cleanup: Wearing appropriate PPE (including double gloves), collect the absorbent material using a scoop or forceps and place it in a sealed, labeled hazardous waste bag or container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
-
-
Skin Exposure:
-
Eye Exposure:
Waste Disposal Plan
Proper segregation and disposal of chemical waste are legally required and essential for safety.
-
Waste Segregation: Never mix waste streams.[10] All items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Excess or unneeded chemical.
-
Contaminated gloves, weigh boats, absorbent pads, and pipette tips.
-
Empty stock containers ("RCRA empty" protocols may apply; consult your institution's EHS guidelines).
-
-
Containerization:
-
Labeling: Label the waste container clearly with the words "HAZARDOUS WASTE" and list all chemical constituents by name, including solvents and their approximate percentages.[10]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area.[10] Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.
By integrating these expert-driven protocols and understanding the causality behind each safety measure, you can handle this compound with the confidence and precision required for groundbreaking research.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR 6455-31-8 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. hsa.ie [hsa.ie]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
